molecular formula C13H11NO3 B177516 3-Acetyl-2-methylquinoline-4-carboxylic acid CAS No. 106380-95-4

3-Acetyl-2-methylquinoline-4-carboxylic acid

货号: B177516
CAS 编号: 106380-95-4
分子量: 229.23 g/mol
InChI 键: HIPCSIUQHLNUFA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Acetyl-2-methylquinoline-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-acetyl-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-7-11(8(2)15)12(13(16)17)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPCSIUQHLNUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351619
Record name 3-acetyl-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106380-95-4
Record name 3-acetyl-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. The primary synthetic route discussed is the Pfitzinger reaction, a classical and effective method for the formation of quinoline-4-carboxylic acids. This document outlines the reaction mechanism, provides a generalized experimental protocol, and presents relevant data in a structured format.

Core Synthesis Route: The Pfitzinger Reaction

The Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids and their derivatives. The reaction involves the condensation of isatin or a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3] For the synthesis of this compound, the reactants are isatin and acetylacetone (2,4-pentanedione).

Reaction Scheme:

Isatin + Acetylacetone → this compound

Mechanistic Pathway

The synthesis of this compound via the Pfitzinger reaction proceeds through a series of steps, as illustrated below. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin.

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin IsaticAcid Isatic Acid Anion Isatin->IsaticAcid 1. Base-catalyzed ring opening Acetylacetone Acetylacetone (2,4-Pentanedione) Enamine Enamine Intermediate Base Base (e.g., KOH) IsaticAcid->Enamine 2. Condensation with Acetylacetone Cyclized Cyclized Intermediate Enamine->Cyclized 3. Intramolecular cyclization Product 3-Acetyl-2-methylquinoline- 4-carboxylic acid Cyclized->Product 4. Dehydration

Caption: Pfitzinger reaction mechanism for the synthesis of this compound.

Mechanism Description:

  • Ring Opening of Isatin: The reaction commences with the nucleophilic attack of a hydroxide ion (from a strong base like potassium hydroxide) on one of the carbonyl carbons of isatin. This leads to the hydrolytic cleavage of the amide bond, opening the five-membered ring to form the potassium salt of isatic acid (2-aminophenylglyoxylic acid).[2][3]

  • Condensation with Acetylacetone: The isatic acid intermediate, possessing a primary aromatic amine and a keto-acid functionality, then reacts with acetylacetone. The more nucleophilic α-methylene group of acetylacetone attacks the ketone carbonyl of the isatic acid, and the amine group of the isatic acid condenses with one of the carbonyl groups of acetylacetone to form an enamine intermediate. Due to the unsymmetrical nature of acetylacetone, there is a question of regioselectivity. However, the formation of the 2-methyl derivative is generally favored.

  • Intramolecular Cyclization: The newly formed enamine undergoes an intramolecular cyclization. The enamine nitrogen attacks the carbonyl carbon of the glyoxylic acid moiety, leading to the formation of a six-membered ring.

  • Dehydration: The cyclized intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the stable aromatic quinoline ring system, yielding this compound.[2]

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via the Pfitzinger reaction. Specific quantities and reaction conditions may require optimization.

Materials:

  • Isatin

  • Acetylacetone (2,4-Pentanedione)

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Diethyl ether (for extraction)

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Formation of Isatic Acid Salt: Add isatin to the basic solution and stir at room temperature. A color change from purple to brown is typically observed, indicating the formation of the potassium salt of isatic acid.

  • Addition of Carbonyl Compound: To this mixture, add acetylacetone.

  • Reflux: Heat the reaction mixture to reflux and maintain for an extended period (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the solvent via rotary evaporation.

    • Add water to the residue to dissolve the potassium salt of the product.

    • Extract the aqueous solution with diethyl ether to remove any unreacted acetylacetone and other neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold water.

    • Dry the product in a vacuum oven.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Pfitzinger_Workflow A Dissolve KOH in Ethanol/Water B Add Isatin, Stir to form Isatic Acid Salt A->B C Add Acetylacetone B->C D Reflux (12-24h) C->D E Cool and Concentrate D->E F Dissolve in Water, Extract with Ether E->F G Acidify Aqueous Layer F->G H Filter and Wash Precipitate G->H I Dry and Recrystallize H->I

Caption: General experimental workflow for the Pfitzinger synthesis.

Data Presentation

While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following table provides a general overview of reaction parameters and expected outcomes based on similar Pfitzinger reactions.

ParameterValue/RangeNotes
Reactants Isatin, Acetylacetone
Base Potassium Hydroxide (KOH)Sodium hydroxide can also be used.
Solvent Ethanol/Water mixtureProtic solvents are typical.
Reaction Time 12 - 24 hoursCan be monitored by TLC.
Reaction Temp. Reflux
Yield Moderate to GoodYields for Pfitzinger reactions with various ketones can range from 40-80%.[4]
Purification RecrystallizationFrom ethanol or ethanol/water.

Note: The yield and purity of the final product are highly dependent on the specific reaction conditions, including the concentration of reactants and base, reaction time, and temperature. Optimization of these parameters is recommended for achieving the best results.

Conclusion

The Pfitzinger reaction provides a direct and effective route for the synthesis of this compound from readily available starting materials. This technical guide outlines the fundamental mechanism and a generalized experimental protocol to aid researchers in the preparation of this and related quinoline derivatives. Further investigation and optimization of the reaction conditions are encouraged to enhance yield and purity for specific research and development applications.

References

An In-depth Technical Guide to the Synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust method for the synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry and drug development. While the Doebner reaction is a well-known method for producing quinoline-4-carboxylic acids, the specific substitution pattern of the target molecule lends itself more effectively to the Pfitzinger reaction. This guide will focus on the Pfitzinger condensation of isatin with acetylacetone.

The quinoline scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The targeted this compound incorporates several functional groups that are valuable for further chemical modification and exploration of structure-activity relationships (SAR).

Proposed Synthetic Pathway: The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[1] For the synthesis of the target molecule, isatin is reacted with acetylacetone (2,4-pentanedione).

The reaction proceeds via the initial base-catalyzed hydrolysis and ring-opening of isatin to form an intermediate keto-acid. This intermediate then condenses with the enolizable acetylacetone to form an enamine, which subsequently undergoes intramolecular cyclization and dehydration to yield the final quinoline product.[1]

Pfitzinger_Mechanism cluster_step1 Step 1: Isatin Ring Opening cluster_step2 Step 2: Condensation cluster_step3 Step 3: Cyclization & Dehydration Isatin Isatin Isatinate Isatinate Intermediate Isatin->Isatinate KOH, H₂O Enamine Enamine Intermediate Isatinate->Enamine + Acetylacetone - H₂O Acetylacetone Acetylacetone Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 3-Acetyl-2-methylquinoline- 4-carboxylic acid Cyclized->Product - H₂O (Aromatization)

Pfitzinger reaction mechanism for the target molecule.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established Pfitzinger reaction procedures.[2]

Materials and Reagents:

  • Isatin

  • Acetylacetone (2,4-pentanedione)

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • Distilled Water

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.01 mol, 0.56 g) in a mixture of absolute ethanol (20 mL) and distilled water (5 mL).

  • Isatin Addition: Add isatin (0.01 mol, 1.47 g) to the basic solution. Heat the mixture to reflux for 1 hour. The color of the solution should change, indicating the ring-opening of isatin.

  • Acetylacetone Addition: To the refluxing solution, slowly add acetylacetone (0.01 mol, 1.02 mL).

  • Reaction: Continue to heat the mixture under reflux for 13 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

  • Precipitation: Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2. A precipitate of the crude product should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Experimental_Workflow A Dissolve KOH in Ethanol/Water B Add Isatin and Reflux (1 hr) A->B C Slowly Add Acetylacetone B->C D Reflux (13 hrs) C->D E Pour onto Crushed Ice D->E F Acidify with HCl (pH 1-2) E->F G Filter Precipitate F->G H Recrystallize from Ethanol G->H I Obtain Pure Product H->I

General experimental workflow for the synthesis.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

ParameterValueReference
Reactants Isatin, Acetylacetone[2]
Base Potassium Hydroxide (KOH)[2]
Solvent Ethanol/Water[2]
Reaction Time 13 hours[2]
Reported Yield 87%[2]
Product Name This compound
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
Appearance Dark brown solid[2]
Melting Point 208-210 °C[2]

Spectroscopic Characterization (Expected)

Spectroscopy Expected Peaks/Signals
¹H NMR - Aromatic protons (quinoline ring): δ 7.5-8.5 ppm (multiplets) - Methyl protons (-CH₃): δ ~2.5 ppm (singlet) - Acetyl protons (-COCH₃): δ ~2.7 ppm (singlet) - Carboxylic acid proton (-COOH): δ >12 ppm (broad singlet)
¹³C NMR - Carbonyl carbons (acetyl and carboxylic acid): δ 165-200 ppm - Aromatic carbons (quinoline ring): δ 120-150 ppm - Methyl carbon (-CH₃): δ ~15-25 ppm - Acetyl methyl carbon (-COCH₃): δ ~30 ppm
IR (cm⁻¹) - O-H stretch (carboxylic acid): 2500-3300 (broad) - C=O stretch (carboxylic acid): ~1710 - C=O stretch (acetyl ketone): ~1680 - C=C and C=N stretches (aromatic ring): 1500-1600
Mass Spec (m/z) - Molecular Ion [M]⁺: 229.07 - Common Fragments: [M-CH₃]⁺ (214), [M-COCH₃]⁺ (186), [M-COOH]⁺ (184)

This technical guide provides a comprehensive overview of a viable synthetic route to this compound. The Pfitzinger reaction offers a high-yielding approach to this valuable scaffold for further research and development in the pharmaceutical sciences. Researchers should note that the provided experimental protocol is based on analogous reactions and may require optimization for specific laboratory conditions.

References

The Pfitzinger Synthesis: A Technical Guide to Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The Pfitzinger reaction, a classic named reaction in organic chemistry, provides a robust and versatile method for the synthesis of these valuable compounds.[3][4] This technical guide offers an in-depth exploration of the Pfitzinger synthesis, detailing its mechanism, experimental protocols, and applications in modern drug discovery.

The Core Reaction: Mechanism of the Pfitzinger Synthesis

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide (KOH).[3][5] The reaction proceeds through a series of well-defined steps to yield the target substituted quinoline-4-carboxylic acid.

The mechanism begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, leading to the formation of a keto-acid intermediate.[3][6] This intermediate, typically generated in situ, then reacts with the carbonyl compound to form an imine, which subsequently tautomerizes to a more stable enamine.[3][5] The final steps involve an intramolecular cyclization of the enamine followed by dehydration to afford the aromatic quinoline-4-carboxylic acid.[1][5]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Base Base (e.g., KOH) KetoAcid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Product Substituted Quinoline-4-carboxylic Acid Enamine->Product Intramolecular Cyclization & Dehydration

Figure 1: Reaction mechanism of the Pfitzinger synthesis.

Experimental Protocols

The Pfitzinger reaction can be performed using both conventional heating and microwave irradiation. The choice of method often depends on the desired reaction time and scale.

General Protocol for Conventional Synthesis

This protocol is a generalized method based on several reported procedures for the synthesis of quinoline-4-carboxylic acids.[5][7]

Materials:

  • Isatin or substituted isatin

  • Carbonyl compound (e.g., ketone or aldehyde)

  • Potassium hydroxide (KOH)

  • Absolute ethanol or 95% ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether (for extraction of impurities)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[8]

  • Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour. The color of the solution should change from purple to brown, indicating the formation of the potassium salt of isatinic acid.[5]

  • To this mixture, add the carbonyl compound (0.07-0.15 mol).[5]

  • Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[1][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.[5]

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[5][8]

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[5][6]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[5][6]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Protocol for Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant reduction in reaction time.[5]

Materials:

  • Isatin

  • 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable carbonyl compound)

  • 33% aqueous solution of potassium hydroxide

  • Ice-water mixture

  • Acetic acid

Procedure:

  • In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[5]

  • To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 9 minutes.[5]

  • After irradiation, cool the vessel to room temperature and filter the dark solution.

  • Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[5]

  • Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[5]

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants 1. Mix Isatin, Carbonyl Compound, and Base in Solvent Reaction 2. Heat (Conventional Reflux) or Irradiate (Microwave) Reactants->Reaction SolventRemoval 3. Cool and Remove Solvent Reaction->SolventRemoval Dissolution 4. Dissolve in Water SolventRemoval->Dissolution Extraction 5. Extract with Diethyl Ether (Remove Impurities) Dissolution->Extraction Acidification 6. Acidify Aqueous Layer to Precipitate Product Extraction->Acidification Isolation 7. Filter, Wash, and Dry Crude Product Acidification->Isolation Purification 8. Recrystallize (Optional) Isolation->Purification Product Pure Substituted Quinoline-4-carboxylic Acid Purification->Product

Figure 2: General experimental workflow for Pfitzinger synthesis.

Quantitative Data Summary

The Pfitzinger reaction is known for its versatility, accommodating a wide range of isatins and carbonyl compounds to produce a diverse library of quinoline-4-carboxylic acids. The yields can vary depending on the substrates and reaction conditions.

Reaction Yields
Isatin DerivativeCarbonyl CompoundBaseReaction TimeYield (%)Reference
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOH9 min (MW)77-85[5]
5-Chloroisatin5,6-dimethoxy indanoneKOH16 hrs38[9]
5-Chloroisatin5,6-dimethoxy indanoneHCl-86[9]
IsatinMethyl ethyl ketone---[9]
IsatinPyruvic acid---[9]
IsatinBenzyl phenyl ketone---[9]

Further details on specific yields for other derivatives can be found in the cited literature.

Biological Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Quinoline-4-carboxylic acids have shown significant potential in drug development, particularly as anticancer agents.[2]

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
41 -0.00971DHODH Inhibition[2][10]
43 -0.0262DHODH Inhibition[2][10]
P6 MLLr leukemic7.2SIRT3 inhibition[2]
7c MCF-7 (Breast)1.73 µg/mL-[2]

Variations of the Pfitzinger Synthesis

The Halberkann Variant

A notable variation of the Pfitzinger reaction is the Halberkann variant. This modification involves the reaction of N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.[3]

Applications in Drug Development

The quinoline-4-carboxylic acid core is a key pharmacophore in numerous therapeutic agents.[5] The synthetic accessibility and the potential for diverse functionalization through the Pfitzinger reaction make it a valuable tool in drug discovery programs.[1] Derivatives have been investigated for a range of therapeutic applications:

  • Anticancer Agents: Certain quinoline-4-carboxylic acids can intercalate with DNA or inhibit key enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH), leading to antitumor activity.[2][5][10]

  • Antibacterial Agents: The quinoline scaffold is a well-established framework in the development of antibacterial drugs.[5]

  • Antimalarial Agents: Quinoline-based compounds have a long and successful history in the treatment of malaria.[5]

  • Anti-HIV Agents: Recent studies have highlighted the potential of quinoline-4-carboxylic acids as anti-HIV agents.[8]

The ability of these compounds to interact with various biological targets underscores the importance of the Pfitzinger reaction in generating diverse chemical libraries for high-throughput screening and lead optimization.[1][2]

Drug_Discovery_Pathway Start Pfitzinger Synthesis Library Diverse Library of Quinoline-4-carboxylic Acids Start->Library Screening High-Throughput Screening Library->Screening Hits Identification of 'Hits' (Biologically Active Compounds) Screening->Hits LeadOpt Lead Optimization (Structure-Activity Relationship Studies) Hits->LeadOpt Candidate Preclinical/Clinical Drug Candidate LeadOpt->Candidate

References

Spectroscopic Profile of 3-Acetyl-2-methylquinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Acetyl-2-methylquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published spectra for this specific compound, this guide synthesizes data from closely related analogs and established principles of spectroscopic interpretation to present a predicted but detailed analysis. This document is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule.

Chemical Structure and Properties

This compound possesses a quinoline core, which is a key scaffold in numerous biologically active compounds. The presence of acetyl, methyl, and carboxylic acid functional groups offers multiple points for chemical modification and interaction with biological targets.

PropertyValueReference
Molecular Formula C₁₃H₁₁NO₃[1]
Molecular Weight 229.23 g/mol [1][2][3]
Melting Point 198°C[2]
IUPAC Name This compound[1]
CAS Number 106380-95-4[1]

Synthesis

The synthesis of this compound can be achieved through well-established methods for quinoline-4-carboxylic acid synthesis, most notably the Pfitzinger reaction.[4][5][6] This reaction involves the condensation of isatin with a β-dicarbonyl compound in the presence of a base.

Experimental Protocol: Pfitzinger Synthesis

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • Isatin

  • Acetylacetone (2,4-pentanedione)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid for acidification

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin and an equimolar amount of acetylacetone in ethanol.

  • Base Addition: Slowly add a solution of potassium hydroxide (2-3 molar equivalents) in water to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol by rotary evaporation.

  • Workup: Add water to the residue to dissolve the potassium salt of the carboxylic acid. Wash the aqueous solution with diethyl ether to remove any unreacted starting materials and neutral byproducts.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water to yield pure this compound.

Diagram of the Pfitzinger Synthesis Workflow

Pfitzinger_Synthesis Reactants Isatin + Acetylacetone in Ethanol Base Add aq. KOH Reactants->Base Reflux Reflux (12-24h) Base->Reflux Evaporation Rotary Evaporation Reflux->Evaporation Dissolution Dissolve in Water Evaporation->Dissolution Extraction Wash with Diethyl Ether Dissolution->Extraction Acidification Acidify with HCl/AcOH Extraction->Acidification Filtration Filter and Wash Solid Acidification->Filtration Purification Recrystallize Filtration->Purification Product 3-Acetyl-2-methylquinoline- 4-carboxylic acid Purification->Product

Caption: Workflow for the Pfitzinger synthesis of the target compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the acetyl group, in addition to the vibrations of the quinoline ring system.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)[7][8]
~1720StrongC=O stretch (carboxylic acid)[7]
~1680StrongC=O stretch (acetyl group)
1600-1450Medium-StrongC=C and C=N stretching (quinoline ring)
~1360MediumC-H bending (methyl group)
~1250StrongC-O stretch (carboxylic acid)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: A small amount of the dried, solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule. The predicted ¹H and ¹³C NMR chemical shifts are based on the expected electronic environment of the nuclei.

Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-14Singlet (broad)1H-COOH
7.5-8.5Multiplet4HAromatic-H (quinoline ring)
~2.7Singlet3H-CH₃ (at C2)
~2.5Singlet3H-COCH₃

Predicted ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~200C=O (acetyl)
~170C=O (carboxylic acid)
120-150Aromatic/Quinoline carbons
~25-CH₃ (at C2)
~30-COCH₃

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
229[M]⁺, Molecular ion
214[M - CH₃]⁺
184[M - COOH]⁺[9][10]
171[M - COCH₃ - H]⁺
143[M - COOH - CH₃CN]⁺ (from quinoline ring fragmentation)

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via a direct insertion probe (for solid samples) or after separation by gas or liquid chromatography.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragments. Electrospray ionization (ESI) can be used to observe the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Diagram of the Spectroscopic Characterization Workflow

Spectroscopic_Workflow Sample Purified Sample of 3-Acetyl-2-methylquinoline- 4-carboxylic acid IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification (O-H, C=O) IR->IR_Data NMR_Data Structural Elucidation (Proton and Carbon Environments) NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Structure Confirm Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of the title compound.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the quinoline chromophore.

Predicted UV-Vis Spectral Data (in Ethanol or Methanol):

λₘₐₓ (nm)Molar Absorptivity (ε)Transition
~230-250Highπ → π
~300-330Moderateπ → π and n → π*

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Use the pure solvent as a blank to zero the instrument.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Potential Signaling Pathways and Applications

Quinoline-4-carboxylic acid derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of enzymes and signaling pathways implicated in diseases such as cancer. For instance, some quinoline derivatives are known to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells.[11]

Diagram of a Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Kinase (e.g., JAK) Receptor->Kinase STAT3 STAT3 Kinase->STAT3 Dimerization STAT3 Dimerization STAT3->Dimerization Compound 3-Acetyl-2-methylquinoline- 4-carboxylic acid (Hypothetical Inhibitor) Compound->STAT3 Inhibition Translocation Nuclear Translocation Dimerization->Translocation Transcription Gene Transcription (Proliferation, Survival) Translocation->Transcription

Caption: Hypothetical inhibition of the STAT3 signaling pathway.

This technical guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. The provided data, while predictive, offers a robust starting point for researchers working with this and related compounds. Experimental verification of these spectroscopic properties is recommended for definitive characterization.

References

A Technical Guide to the Spectral Characteristics of 3-Acetyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield experimental ¹H NMR or ¹³C NMR data for 3-Acetyl-2-methylquinoline-4-carboxylic acid. The spectral data presented in this document are predicted values generated using computational chemistry software and should be used as a reference for anticipated spectral features.

Introduction

This compound is a quinoline derivative of interest in medicinal chemistry and drug development due to the established biological activities of the quinoline scaffold. Accurate spectral characterization is crucial for the unambiguous identification and quality control of this compound. This guide provides predicted nuclear magnetic resonance (NMR) data to aid researchers in the identification of this molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were calculated based on established computational algorithms. The actual experimental values may vary depending on the solvent, concentration, and instrument used.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (at C2)2.8 - 3.0Singlet
COCH₃ (acetyl)2.5 - 2.7Singlet
H58.2 - 8.4Doublet
H67.7 - 7.9Triplet
H77.9 - 8.1Triplet
H88.1 - 8.3Doublet
COOH12.0 - 14.0Broad Singlet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃ (at C2)23 - 26
COCH₃ (acetyl)30 - 33
C2155 - 158
C3138 - 141
C4145 - 148
C4a125 - 128
C5130 - 133
C6128 - 131
C7129 - 132
C8120 - 123
C8a148 - 151
COOH168 - 171
COCH₃ (acetyl)200 - 203

Proposed Experimental Protocols

3.1. Synthesis via Pfitzinger Reaction

A plausible synthetic route to this compound is the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

  • Materials: Isatin, acetylacetone (2,4-pentanedione), potassium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • A solution of potassium hydroxide in aqueous ethanol is prepared in a round-bottom flask.

    • Isatin is added to the basic solution and stirred until it dissolves.

    • Acetylacetone is then added to the reaction mixture.

    • The mixture is heated to reflux for several hours.

    • After cooling, the solvent is partially removed under reduced pressure.

    • The remaining solution is diluted with water and acidified with hydrochloric acid to precipitate the product.

    • The solid product is collected by filtration, washed with water, and can be purified by recrystallization.

3.2. NMR Spectroscopy

  • Sample Preparation: A sample of the purified product (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

    • ¹H NMR: Standard parameters would be used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) would be run to determine the chemical shifts of all carbon atoms and to differentiate between CH, CH₂, and CH₃ groups.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and the logical process for NMR spectral analysis.

Synthesis_Workflow reagents Isatin + Acetylacetone + KOH reaction Pfitzinger Reaction (Reflux in Ethanol) reagents->reaction 1 workup Acidic Workup (HCl) reaction->workup 2 purification Recrystallization workup->purification 3 product 3-Acetyl-2-methylquinoline- 4-carboxylic acid purification->product 4

Caption: A proposed workflow for the synthesis of this compound.

NMR_Analysis_Workflow cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis h1 Chemical Shift (δ) structure Structural Elucidation h1->structure h2 Integration h2->structure h3 Multiplicity h3->structure h4 Coupling Constants (J) h4->structure c1 Chemical Shift (δ) c1->structure c2 DEPT/PENDANT c2->structure

Caption: Logical workflow for the analysis of NMR spectral data.

An In-depth Technical Guide on the Physicochemical Properties of 3-Acetyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Acetyl-2-methylquinoline-4-carboxylic acid, a quinoline derivative of interest in chemical research and pharmaceutical development. This document summarizes key quantitative data, details experimental protocols for its synthesis, and explores its potential biological relevance.

Core Physicochemical Properties

This compound (C₁₃H₁₁NO₃) is a quinoline derivative with a molecular weight of 229.23 g/mol .[1] Its chemical structure features a quinoline core substituted with a methyl group at the 2-position, an acetyl group at the 3-position, and a carboxylic acid at the 4-position. These functional groups contribute to its specific physicochemical characteristics, which are crucial for its behavior in biological systems and for the design of potential drug candidates.

Quantitative Physicochemical Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Weight 229.23 g/mol [1]
Melting Point 188 - 192 °C[2]
XLogP3 (Calculated) 1.8[1]
pKa (Predicted) Carboxylic Acid: ~4.5, Quinoline Nitrogen: ~5.2(Predicted)
Aqueous Solubility (Predicted) Low(Predicted)
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 2[3]

Note: Predicted values for pKa and aqueous solubility are based on the chemical structure and should be confirmed by experimental analysis. The predicted pKa of the carboxylic acid group suggests it will be ionized at physiological pH, while the quinoline nitrogen is predicted to be protonated in acidic environments. The low predicted aqueous solubility is a common characteristic for many quinoline derivatives and can be a critical factor in drug development.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through the Pfitzinger reaction, a well-established method for the synthesis of quinoline-4-carboxylic acids.[5] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[6] For the synthesis of the target molecule, isatin is reacted with acetylacetone.

Experimental Protocol: Pfitzinger Synthesis

The following is a general protocol for the Pfitzinger reaction adapted for the synthesis of this compound.

Materials:

  • Isatin

  • Acetylacetone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • A solution of potassium hydroxide is prepared in a mixture of ethanol and water.

  • Isatin is added to the basic solution and stirred until the ring is opened to form the potassium salt of isatic acid.

  • Acetylacetone is then added to the reaction mixture.

  • The mixture is heated under reflux for several hours.

  • After cooling, the solvent is removed, and the residue is dissolved in water.

  • The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • The aqueous layer is then acidified with hydrochloric acid or acetic acid to precipitate the crude this compound.

  • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[7][8]

Reaction Workflow:

Pfitzinger_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Isatin Isatin RingOpening Ring Opening of Isatin Isatin->RingOpening + Base Acetylacetone Acetylacetone Condensation Condensation Acetylacetone->Condensation Base Base (KOH) RingOpening->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 3-Acetyl-2-methylquinoline- 4-carboxylic acid Dehydration->Product

Pfitzinger reaction workflow for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathway

While specific biological studies on this compound are limited, the broader class of quinoline-4-carboxylic acid derivatives has been extensively investigated for various pharmacological activities. Notably, several derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH).[4][9][10] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[11] Inhibition of DHODH leads to the depletion of pyrimidines, thereby arresting cell growth.

The general mechanism of DHODH inhibition by quinoline-4-carboxylic acid derivatives involves the binding of the inhibitor to the enzyme, which blocks the conversion of dihydroorotate to orotate. This interruption of the pyrimidine synthesis pathway is a promising target for the development of anticancer and immunosuppressive agents.

Signaling Pathway of DHODH Inhibition:

DHODH_Inhibition cluster_pathway Cellular Process Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Substrate Orotate Orotate Pathway De Novo Pyrimidine Biosynthesis Pathway Orotate->Pathway DHODH->Orotate Catalyzes Quinoline 3-Acetyl-2-methylquinoline- 4-carboxylic acid (Potential Inhibitor) Quinoline->DHODH Inhibition CellGrowth Cell Proliferation (e.g., Cancer Cells) Pathway->CellGrowth Supports

Inhibition of the DHODH pathway by a potential quinoline inhibitor.

Conclusion

This compound is a compound with well-defined physicochemical properties that can be synthesized through established methods like the Pfitzinger reaction. While specific biological data for this molecule is still emerging, its structural similarity to known inhibitors of DHODH suggests a promising avenue for future research in the development of novel therapeutic agents. Further experimental validation of its predicted properties and biological activities is warranted to fully elucidate its potential in drug discovery.

References

The Biological Activity of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring is a privileged scaffold in medicinal chemistry, and its derivatives, particularly those bearing a carboxylic acid at the 4-position, have garnered significant attention for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of quinoline-4-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key cellular processes crucial for tumor growth and survival.

Quantitative Anticancer Activity

The anticancer potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro anticancer activity of several representative quinoline-4-carboxylic acid derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
P6 MLLr leukemic cell lines7.2 (SIRT3 inhibition)
6d A549 (Lung)0.06 - 1.12
8b A549 (Lung)0.06 - 1.12
6d EGFR Kinase0.18
8b EGFR Kinase0.08
Compound 7c MCF-7 (Breast)1.73 µg/mL
Compounds 7, 8, 11, 12, 17, 18 HePG-2, HCT-116, MCF-7, PC3, Hela5.6-19.2 µg/mL
Compound 41 DHODH Inhibition0.00971
Compound 43 DHODH Inhibition0.0262
Various Derivatives HeLa, MCF-7, K-562Variable
Mechanisms of Anticancer Action

The anticancer effects of quinoline-4-carboxylic acid derivatives are attributed to several mechanisms, including:

  • Enzyme Inhibition: A significant number of these compounds act as potent inhibitors of various enzymes crucial for cancer cell proliferation and survival. These include:

    • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) is a key target. Inhibition of EGFR blocks downstream signaling pathways like RAS-RAF-MAPK and PI3K/AKT, which are involved in cell proliferation and survival.[1]

    • Histone Deacetylases (HDACs) and Sirtuins (SIRTs): Inhibition of these enzymes leads to changes in gene expression, inducing cell cycle arrest and apoptosis.

    • Dihydroorotate Dehydrogenase (DHODH): This enzyme is essential for pyrimidine biosynthesis, and its inhibition disrupts DNA and RNA synthesis in rapidly dividing cancer cells.

  • Induction of Apoptosis: These derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at various phases, preventing cancer cell division.

Signaling Pathway Modulation

Quinoline-4-carboxylic acid derivatives have been shown to inhibit the EGFR signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Regulates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Transcription Quinoline-4-COOH Derivative Quinoline-4-COOH Derivative Quinoline-4-COOH Derivative->EGFR Inhibits Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival

EGFR Signaling Pathway Inhibition
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of quinoline-4-carboxylic acid derivatives on EGFR kinase activity.[2]

Materials:

  • Recombinant human EGFR kinase enzyme

  • Poly (Glu, Tyr) substrate

  • ATP (Adenosine Triphosphate)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well or 96-well plates (white, opaque)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of the plate, add the test compound dilution.

    • Add the EGFR enzyme and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[3]

  • Luminescence Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.[3]

    • Add Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then produces light in a luciferase reaction.

    • Incubate at room temperature for 30 minutes.[3]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Antimicrobial Activity

Quinoline-4-carboxylic acid derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including some drug-resistant strains.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
5a4 Staphylococcus aureus64[4]
5a7 Escherichia coli128[4]
Various Derivatives Gram-positive & Gram-negative bacteria62.50–250[5]
Compound 10 Various strains0.12 - >1024[6]
Compound 11 Various strains0.12 - >1024[6]
Compound 12 Various strains0.12 - 512[6]
Compound 15 S. aureus, B. cereus0.8 µM[6]
Compounds 16, 17, 18 S. pneumoniae≤ 0.008[6]
Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol is a standard method for determining the MIC of antimicrobial agents.

Materials:

  • Test Compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound.

    • Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Certain quinoline-4-carboxylic acid derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Quantitative Anti-inflammatory Activity
CompoundAssayCell LineIC50 Value (µM)Reference
Quinoline-4-carboxylic acid LPS-induced Nitric Oxide (NO) ProductionRAW 264.7Appreciable anti-inflammatory affinities[7][8]
Quinoline-3-carboxylic acid LPS-induced Nitric Oxide (NO) ProductionRAW 264.7Appreciable anti-inflammatory affinities[7][8]
Quinoline Derivative (Q3) NF-κB Induced LuciferaseHeLa~5[9]
Mechanism of Anti-inflammatory Action

A key mechanism of the anti-inflammatory activity of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

The canonical NF-κB pathway is a central regulator of inflammatory responses. The diagram below illustrates this pathway and the inhibitory action of quinoline derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB p50/p65 IκBα->NF-κB Inhibits Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB_nuc p50/p65 NF-κB->NF-κB_nuc Translocates Quinoline-4-COOH Derivative Quinoline-4-COOH Derivative Quinoline-4-COOH Derivative->IKK Inhibits Gene Expression Gene Expression NF-κB_nuc->Gene Expression Induces Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory\nCytokines

NF-κB Signaling Pathway Inhibition
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This assay measures the production of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Test Compounds (dissolved in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatants.

    • Add equal volumes of Griess Reagent Component A and Component B to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Calculate the IC50 value.

Antiviral Activity

Several quinoline-4-carboxylic acid derivatives have demonstrated potential as antiviral agents, with some targeting host factors to prevent viral replication, a strategy that may reduce the likelihood of developing drug resistance.

Quantitative Antiviral Activity
Compound IDVirusAssayEC50/IC50Reference
C44 VSV, WSN-InfluenzaViral ReplicationEC50: 2 nM, 41 nM[10]
C44 Human DHODHEnzyme InhibitionIC50: 1 nM[10]

Experimental and Drug Development Workflow

The discovery and development of new quinoline-4-carboxylic acid derivatives as therapeutic agents follow a structured workflow, from initial screening to preclinical evaluation.

Drug_Development_Workflow Start Start Compound_Library Quinoline-4-COOH Derivative Library Start->Compound_Library Primary_Screening High-Throughput Screening (e.g., Cell Viability Assays) Compound_Library->Primary_Screening Hit_Identification Hit Identification & Confirmation Primary_Screening->Hit_Identification Lead_Generation Lead Generation (Structure-Activity Relationship Studies) Hit_Identification->Lead_Generation In_Vitro_Assays In Vitro Biological Assays (Enzyme Inhibition, MIC, etc.) Lead_Generation->In_Vitro_Assays In_Vivo_Studies In Vivo Animal Models (Efficacy and Toxicity) In_Vitro_Assays->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development End End Preclinical_Development->End

Drug Development Workflow

This guide provides a foundational understanding of the significant biological activities of quinoline-4-carboxylic acid derivatives. The versatility of this chemical scaffold, coupled with the detailed experimental protocols and understanding of their mechanisms of action, positions these compounds as highly promising candidates for the development of novel therapeutics. Further research and optimization are warranted to translate their potential into clinical applications.

References

3-Acetyl-2-methylquinoline-4-carboxylic Acid: A Comprehensive Technical Guide for its Role as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-2-methylquinoline-4-carboxylic acid is a pivotal pharmaceutical intermediate, serving as a versatile building block in the synthesis of a wide array of biologically active quinoline-based compounds. Its unique trifunctionalized scaffold, featuring a quinoline core, a carboxylic acid, a methyl group, and an acetyl moiety, allows for diverse chemical modifications, leading to the development of novel therapeutic agents. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its application in the generation of advanced pharmaceutical candidates. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical use in a research and development setting.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] this compound (CAS No. 106380-95-4) is a key derivative that has garnered significant interest as a starting material for the synthesis of more complex molecules.[2] Its inherent structural features offer multiple points for chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document serves as a technical resource for researchers engaged in the synthesis and utilization of this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its characterization, handling, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C₁₃H₁₁NO₃[3]
Molecular Weight 229.23 g/mol [3]
IUPAC Name This compound[3]
CAS Number 106380-95-4[3]
Appearance Solid (form may vary)
Melting Point 198 °C[4]
SMILES CC1=NC2=CC=CC=C2C(=C1C(=O)C)C(=O)O[3]
InChIKey HIPCSIUQHLNUFA-UHFFFAOYSA-N[3]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Pfitzinger reaction.[2][5] This reaction involves the condensation of isatin with a β-dicarbonyl compound, in this case, acetylacetone, under basic conditions.

Pfitzinger Reaction: General Mechanism

The Pfitzinger reaction begins with the base-catalyzed hydrolysis of isatin to form isatic acid, which exists in equilibrium with its corresponding keto-acid. This intermediate then reacts with the enolizable carbonyl compound (acetylacetone) to form an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid derivative.

Pfitzinger_Mechanism Isatin Isatin IsaticAcid Isatic Acid (keto-acid intermediate) Isatin->IsaticAcid Base (e.g., KOH) H₂O Enamine Enamine Intermediate IsaticAcid->Enamine Condensation Acetylacetone Acetylacetone Acetylacetone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 3-Acetyl-2-methylquinoline- 4-carboxylic acid Cyclized->Product Dehydration

Caption: Generalized Pfitzinger reaction mechanism.
Detailed Experimental Protocol (Prophetic)

Materials:

  • Isatin

  • Acetylacetone (2,4-pentanedione)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether (for washing)

Procedure:

  • Preparation of the Isatin Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (50 mL) and water (10 mL). To this solution, add isatin (0.1 mol) in portions with stirring. The mixture will typically form a deep-colored solution as the isatin salt is formed.

  • Reaction with Acetylacetone: To the solution of the isatin salt, add acetylacetone (0.1 mol) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol by rotary evaporation. c. Add water (100 mL) to the residue to dissolve the potassium salt of the product. d. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted acetylacetone and other non-polar impurities. e. Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid until the pH is approximately 4-5. The product will precipitate as a solid.

  • Isolation and Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold water to remove any inorganic salts. c. Dry the product in a vacuum oven. d. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Spectral Data

Based on the structure of this compound and spectral data from analogous compounds, the following characteristic peaks are expected:

Spectroscopy Expected Chemical Shifts / Peaks
¹H NMR * δ ~12-13 ppm: (s, 1H, -COOH), broad, D₂O exchangeable.
* δ ~7.5-8.5 ppm: (m, 4H, Ar-H of quinoline ring).
* δ ~2.7 ppm: (s, 3H, -CH₃ at C2).
* δ ~2.6 ppm: (s, 3H, -COCH₃ at C3).
¹³C NMR * δ ~200 ppm: (-C OCH₃).
* δ ~170 ppm: (-C OOH).
* δ ~120-160 ppm: Aromatic and quinoline carbons.
* δ ~25 ppm: (-C H₃ at C2).
* δ ~30 ppm: (-C OCH₃ at C3).
IR (cm⁻¹) * ~3300-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid.
* ~1710 cm⁻¹: C=O stretch of the carboxylic acid.
* ~1680 cm⁻¹: C=O stretch of the acetyl group.
* ~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching.
Mass Spec (EI) * m/z 229: [M]⁺ (Molecular ion).
* m/z 214: [M - CH₃]⁺.
* m/z 186: [M - COCH₃]⁺.
* m/z 184: [M - COOH]⁺.

Applications as a Pharmaceutical Intermediate

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. The carboxylic acid and acetyl groups provide reactive handles for a variety of chemical transformations.

General Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of diverse quinoline derivatives.

Synthetic_Workflow Start 3-Acetyl-2-methylquinoline- 4-carboxylic acid Amidation Amidation/ Esterification (-COOH) Start->Amidation Condensation Condensation/ Derivatization (-COCH₃) Start->Condensation RingMod Quinoline Ring Modification Start->RingMod Amides Amides/Esters Amidation->Amides Heterocycles Fused Heterocycles Condensation->Heterocycles SubstitutedQuinolines Substituted Quinolines RingMod->SubstitutedQuinolines Bioactive Biologically Active Compounds Amides->Bioactive Heterocycles->Bioactive SubstitutedQuinolines->Bioactive

Caption: Synthetic utility of the target intermediate.
Role in the Development of Bioactive Molecules

Derivatives of quinoline-4-carboxylic acid have been investigated for a multitude of therapeutic applications. While specific studies originating from this compound are proprietary or less documented in public literature, the broader class of quinoline-4-carboxylic acids demonstrates significant potential in several areas:

  • Enzyme Inhibition: The quinoline-4-carboxylic acid moiety is a known pharmacophore for various enzymes. For instance, derivatives have been developed as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, with applications in cancer and autoimmune diseases.[7] Other derivatives have shown inhibitory activity against histone deacetylases (HDACs) and protein kinases, which are important targets in oncology.[8]

  • Anti-inflammatory and Analgesic Activity: The quinoline core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group is often crucial for activity, mimicking the arachidonic acid substrate of cyclooxygenase (COX) enzymes.

  • Antiproliferative and Anticancer Agents: Numerous quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines. The planar quinoline ring system can intercalate with DNA, and modifications at various positions can modulate this activity and introduce selectivity.

The logical relationship for its application in drug discovery can be visualized as follows:

Drug_Discovery_Logic Intermediate 3-Acetyl-2-methylquinoline- 4-carboxylic acid Derivatization Chemical Derivatization Intermediate->Derivatization Library Library of Quinoline Derivatives Derivatization->Library Screening High-Throughput Screening Library->Screening Lead Lead Compounds Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Preclinical/Clinical Candidates Optimization->Candidate

Caption: Role in the drug discovery pipeline.

Conclusion

This compound represents a highly valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis via the Pfitzinger reaction and the presence of multiple reactive functional groups make it an ideal starting point for the creation of diverse libraries of novel quinoline derivatives. The established broad-spectrum biological activity of the quinoline-4-carboxylic acid scaffold underscores the potential of this intermediate in the discovery of new therapeutic agents for a range of diseases. This guide provides the necessary technical information to facilitate the synthesis and application of this important building block in medicinal chemistry programs.

References

The Pivotal Role of 3-Acetyl-2-methylquinoline-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. This technical guide focuses on a specific derivative, 3-Acetyl-2-methylquinoline-4-carboxylic acid, exploring its synthetic pathways, physicochemical properties, and its potential as a versatile building block in drug discovery. While extensive biological data for this specific molecule is limited in publicly accessible literature, this document extrapolates its potential therapeutic applications based on the well-established activities of structurally related quinoline-4-carboxylic acid derivatives. This guide provides detailed experimental protocols for its synthesis, summarizes relevant quantitative data from analogous compounds, and employs visualizations to illustrate key chemical and biological processes, serving as a comprehensive resource for professionals in the field.

Introduction to the Quinoline-4-Carboxylic Acid Scaffold

Quinoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, widely celebrated for their diverse pharmacological activities.[1] The quinoline-4-carboxylic acid motif, in particular, is a key pharmacophore found in compounds exhibiting antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3] This scaffold's rigid bicyclic structure and the presence of a carboxylic acid group, which can participate in crucial hydrogen bonding and salt bridge interactions with biological targets, make it an attractive starting point for the design of novel therapeutic agents.[4]

This compound (C₁₃H₁₁NO₃, M.W. 229.23 g/mol ) is a distinct derivative within this class. Its structure is characterized by a methyl group at the 2-position and an acetyl group at the 3-position, features that can significantly influence its steric and electronic properties, and consequently its binding affinity and selectivity for various biological targets.

Synthesis of this compound

The primary and most classical method for the synthesis of this compound is the Pfitzinger reaction . This reaction provides a direct route to substituted quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound possessing an α-methylene group, in the presence of a strong base.[5][6]

For the specific synthesis of the title compound, the reactants are isatin and acetylacetone (2,4-pentanedione).

Pfitzinger Reaction Mechanism

The reaction proceeds through a well-established mechanism:

  • Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form an intermediate keto-acid (isatinic acid).[5]

  • Condensation and Imine/Enamine Formation: The aniline moiety of the opened isatin intermediate then condenses with one of the carbonyl groups of acetylacetone to form an imine, which subsequently tautomerizes to a more stable enamine.[5]

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization (aldol-type condensation), followed by a dehydration step, to form the aromatic quinoline ring system, yielding the final product.[7]

Below is a diagram illustrating the logical workflow of the Pfitzinger synthesis.

G cluster_reactants Reactants cluster_process Reaction Steps Isatin Isatin RingOpening Base-catalyzed Ring Opening Isatin->RingOpening Acetylacetone Acetylacetone Condensation Condensation & Enamine Formation Acetylacetone->Condensation Base Base (e.g., KOH) Base->RingOpening RingOpening->Condensation Isatinic Acid Intermediate Cyclization Intramolecular Cyclization Condensation->Cyclization Enamine Intermediate Dehydration Dehydration Cyclization->Dehydration Product 3-Acetyl-2-methylquinoline- 4-carboxylic acid Dehydration->Product

Caption: Pfitzinger reaction workflow for synthesis.
Detailed Experimental Protocol (General)

This protocol is a generalized procedure for the Pfitzinger reaction, adaptable for the synthesis of this compound.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 equivalent) in an aqueous or ethanolic solution of a strong base, such as 30-40% potassium hydroxide (KOH) (3-4 equivalents). The mixture is typically stirred until the isatin fully dissolves, often forming a dark-colored solution.

  • Addition of Carbonyl Compound: To this solution, add acetylacetone (1.0 to 1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux. The temperature and reaction time can vary significantly based on the specific substrates and solvent used, but a common range is 80-110°C for 12-48 hours.[4] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If ethanol was used, it is typically removed under reduced pressure. The remaining aqueous residue is diluted with water.

  • Purification: The aqueous solution is washed with an organic solvent like diethyl ether to remove any unreacted carbonyl compound and other neutral impurities. The aqueous layer, containing the potassium salt of the product, is then cooled in an ice bath and acidified with a suitable acid (e.g., glacial acetic acid or dilute HCl) to a pH of approximately 4-5.

  • Isolation: The precipitated product, this compound, is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Role in Medicinal Chemistry and Potential Biological Activities

While specific bioactivity data for this compound is not extensively reported, the broader class of quinoline-4-carboxylic acid derivatives has been shown to possess a wide array of pharmacological activities. This suggests that the title compound could serve as a valuable scaffold or lead compound in several therapeutic areas.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A significant number of quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH).[4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. Inhibition of this enzyme leads to pyrimidine depletion, causing cell cycle arrest, particularly in rapidly dividing cells like cancer cells and activated lymphocytes. This makes DHODH an attractive target for anticancer and immunosuppressive therapies.[8] The well-known DHODH inhibitor Brequinar features a substituted quinoline-4-carboxylic acid core.

G Compound Quinoline-4-Carboxylic Acid Derivative DHODH DHODH Compound->DHODH Inhibits Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Catalyzed by DHODH Pyrimidine De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine Proliferation Cell Proliferation (e.g., Cancer, Immune Cells) Pyrimidine->Proliferation

Caption: DHODH inhibition by quinoline derivatives.
Anticancer and Antiproliferative Activity

Beyond DHODH inhibition, quinoline derivatives have demonstrated anticancer activity through various other mechanisms.[9] Their planar structure allows them to intercalate with DNA, and they can inhibit other key enzymes in cancer progression, such as protein kinases.[10][11] The antiproliferative effects of various quinoline-4-carboxylic acids have been evaluated against numerous cancer cell lines.

Antibacterial and Antiviral Activity

The quinolone structure is famously the basis for a major class of antibiotics (fluoroquinolones). While this compound is not a fluoroquinolone, the underlying quinoline scaffold is known to be effective against a range of bacterial and viral targets.[2]

Quantitative Data of Related Compounds

To provide a quantitative perspective on the potential efficacy of this scaffold, the following table summarizes the biological activity of several representative quinoline-4-carboxylic acid derivatives from published literature. It is important to note that these are not values for the title compound itself but for structurally related molecules.

Compound ClassTarget/AssayIC₅₀ ValueReference
2-Aryl-quinoline-4-carboxylic acid derivativeSIRT3 Inhibition7.2 µM[12]
2-Aryl-quinoline-4-carboxylic acid derivativeSIRT1 Inhibition32.6 µM[12]
2-Aryl-quinoline-4-carboxylic acid derivativeSIRT2 Inhibition33.5 µM[12]
Substituted Quinoline-4-carboxylic acidDHODH Inhibition9.71 nM[4]
Substituted Quinoline-4-carboxylic acidDHODH Inhibition26.2 nM[4]
3-Quinoline carboxylic acid derivativeProtein Kinase CK2 Inhibition0.65 µM[10][11]
3-Quinoline carboxylic acid derivativeProtein Kinase CK2 Inhibition18.2 µM[10][11]

Table 1: Biological activity data for representative quinoline-4-carboxylic acid derivatives. IC₅₀ values indicate the concentration of the compound required to inhibit the target or process by 50%.

Conclusion

This compound is a readily synthesizable molecule via the robust Pfitzinger reaction. While direct biological data on this specific compound is sparse, its structural similarity to a wide range of potent, biologically active quinoline-4-carboxylic acids makes it a molecule of significant interest in medicinal chemistry. Its core scaffold is implicated in critical therapeutic areas, including oncology, immunology, and infectious diseases. This guide provides the foundational chemical knowledge and a predictive framework for its biological potential, positioning this compound as a valuable scaffold for further investigation and as a building block for the development of next-generation therapeutic agents. Researchers are encouraged to use the provided synthetic protocols to access this compound and explore its activity in relevant biological assays.

References

The Pivotal Role of Substitution Patterns: A Technical Guide to the Structure-Activity Relationship of 3-Acetyl-2-methylquinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. This technical guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: 3-acetyl-2-methylquinoline-4-carboxylic acid analogs. While direct and extensive SAR studies on this particular series are not widely available in the reviewed literature, this paper synthesizes information from closely related quinoline-4-carboxylic acid derivatives to provide a comprehensive overview of their likely biological potential, mechanisms of action, and the critical influence of substituent modifications.

Core Structure and Rationale

The this compound core combines several features of interest for medicinal chemistry. The quinoline-4-carboxylic acid moiety is a known pharmacophore, particularly for the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] The methyl group at the C2 position and the acetyl group at the C3 position introduce specific steric and electronic properties that can modulate the binding affinity and selectivity of these analogs for their biological targets.

Synthesis of the Quinoline-4-Carboxylic Acid Core

The synthesis of quinoline-4-carboxylic acids is primarily achieved through two classical named reactions: the Pfitzinger reaction and the Doebner-von Miller reaction.

The Pfitzinger Reaction

The Pfitzinger reaction is a robust method for synthesizing substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[2] For the synthesis of this compound, the reaction would likely proceed by the condensation of isatin with an asymmetrical ketone.

Pfitzinger_Reaction Isatin Isatin Intermediate1 Keto-acid Intermediate Isatin->Intermediate1 Hydrolysis Carbonyl Acetylacetone (or equivalent) Intermediate2 Enamine Intermediate Carbonyl->Intermediate2 Base Base (e.g., KOH) Base->Isatin Base->Carbonyl Intermediate1->Intermediate2 Condensation Product 3-Acetyl-2-methylquinoline- 4-carboxylic acid Intermediate2->Product Cyclization & Deyhydration

Caption: General workflow for the Pfitzinger synthesis of the target quinoline core.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction offers an alternative route, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1] This method is versatile for introducing a variety of substituents onto the quinoline ring.

Structure-Activity Relationship (SAR) of Related Quinoline-4-Carboxylic Acid Analogs

While specific quantitative data for this compound analogs is limited in the available literature, extensive SAR studies on related quinoline-4-carboxylic acids, particularly as DHODH inhibitors, provide valuable insights.

Key Structural Features for DHODH Inhibition

Studies on a wide range of quinoline-4-carboxylic acid analogs have identified three critical regions for potent DHODH inhibition:[2]

  • C2 Position: Bulky and hydrophobic substituents at this position are generally favored for high potency.

  • C4 Position: The carboxylic acid group is essential for activity, likely forming crucial interactions with the enzyme's active site.

  • Benzo Portion of the Quinoline Ring: Substitutions on the benzene ring can modulate activity and pharmacokinetic properties.

The following table summarizes the SAR of selected 2-substituted quinoline-4-carboxylic acid analogs as DHODH inhibitors, highlighting the impact of modifications at the C2 position.

Compound IDR1 (C2-substituent)R2 (C3-substituent)DHODH IC50 (µM)
Analog APhenylH-
Analog B4-FluorophenylH-
Analog C2'-Fluoro-1,1'-biphenyl-4-ylH0.250 ± 0.11
Analog DSubstituted PyridineH0.0097 ± 0.0014

Data synthesized from related studies for illustrative purposes.

The introduction of a methyl group at the C2 position and an acetyl group at the C3 position in the target compound series would likely influence the optimal size and nature of substituents at other positions. The acetyl group, with its carbonyl moiety, could potentially engage in additional hydrogen bonding interactions within the active site of target enzymes.

Potential Biological Activities and Signaling Pathways

Based on the activities of structurally related compounds, this compound analogs are hypothesized to exhibit a range of biological effects.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary and most studied mechanism of action for many quinoline-4-carboxylic acids is the inhibition of DHODH. This enzyme catalyzes a key step in the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation. This makes DHODH an attractive target for anticancer and immunosuppressive therapies.

DHODH_Pathway DHO Dihydroorotate Orotate Orotate DHO->Orotate Oxidation UMP UMP Orotate->UMP DHODH DHODH DHODH->DHO catalyzes Pyrimidine Pyrimidine Synthesis UMP->Pyrimidine Proliferation Cell Proliferation Pyrimidine->Proliferation Inhibitor 3-Acetyl-2-methylquinoline- 4-carboxylic acid analog Inhibitor->DHODH Inhibition

Caption: Inhibition of the DHODH pathway by quinoline-4-carboxylic acid analogs.

Other Potential Activities

Derivatives of quinoline carboxylic acid have also been investigated for a variety of other biological activities, including:

  • Anticancer Activity: Beyond DHODH inhibition, some analogs have shown cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory and Analgesic Activity: Certain derivatives have demonstrated anti-inflammatory and pain-relieving properties.

  • Antioxidant Activity: The quinoline scaffold has been associated with antioxidant effects in some contexts.

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of this compound analogs, based on established protocols for similar compounds.

General Synthetic Procedure (Pfitzinger Reaction)

Synthetic_Workflow Start Start: Isatin & Carbonyl Compound Reaction Pfitzinger Reaction: - Base (e.g., KOH) - Solvent (e.g., Ethanol/Water) - Reflux Start->Reaction Workup Aqueous Workup: - Acidification (e.g., HCl or Acetic Acid) - Precipitation Reaction->Workup Purification Purification: - Filtration - Recrystallization Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy Purification->Characterization FinalProduct Final Product: 3-Acetyl-2-methylquinoline- 4-carboxylic acid analog Characterization->FinalProduct

References

Methodological & Application

Application Note: HPLC and LC-MS Analysis of 3-Acetyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed starting point for the development of analytical methods for the quantification and identification of 3-Acetyl-2-methylquinoline-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined below are based on established methods for similar quinoline carboxylic acid derivatives and serve as a robust foundation for method development and validation in research and quality control environments.

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are essential for its quantification in various matrices, including reaction mixtures, formulation buffers, and biological samples. This application note details recommended starting parameters for both HPLC and LC-MS analysis.

HPLC Method for Quantification

Reverse-phase HPLC with UV detection is a common and reliable method for the quantification of quinoline derivatives.[1][2] The following method is a recommended starting point and may require optimization for specific sample matrices.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC System with a UV-Vis detector, pump, autosampler, and column oven.[1]

  • C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Reference Standard: this compound (purity ≥98%).

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical grade formic acid or trifluoroacetic acid (TFA).

2. Chromatographic Conditions:

A summary of the recommended HPLC conditions is provided in Table 1.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterRecommended Condition
ColumnC18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[1]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient Elution0-2 min: 15% B; 2-12 min: 15-85% B; 12-14 min: 85% B; 14-15 min: 85-15% B; 15-20 min: 15% B
Flow Rate1.0 mL/min[1]
Injection Volume10 µL[1]
Column Temperature30 °C[1]
DetectionUV at 254 nm and 320 nm
Run Time20 minutes

3. Sample and Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (85% A, 15% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation: Dissolve the sample in methanol to obtain a theoretical concentration of 1 mg/mL. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Expected Performance (Hypothetical Data for Method Validation)

The following table summarizes the expected performance characteristics of the HPLC method. These values are illustrative and should be confirmed during method validation.

Table 2: Hypothetical HPLC Method Performance Characteristics

ParameterExpected Value
Retention Time~ 9.8 minutes
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

LC-MS Method for Identification and Sensitive Quantification

For higher sensitivity and specificity, particularly in complex matrices, LC-MS is the preferred method. The following provides a starting point for developing an LC-MS method using electrospray ionization (ESI).

Experimental Protocol: LC-MS

1. Instrumentation and Materials:

  • LC-MS system with an electrospray ionization (ESI) source and a suitable mass analyzer (e.g., Triple Quadrupole or Time-of-Flight).

  • The same HPLC setup and column as described in the HPLC-UV method can be used.

2. Liquid Chromatography Conditions:

The chromatographic conditions can be adapted from the HPLC method (Table 1), with potential adjustments to the flow rate if required by the MS interface.

3. Mass Spectrometry Conditions:

The following are suggested starting parameters for the mass spectrometer. These will require optimization for the specific instrument used.

Table 3: Recommended Starting LC-MS Parameters

ParameterRecommended Condition
Ionization ModeElectrospray Ionization (ESI), Positive and Negative
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation GasNitrogen
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Source Temperature120 °C
Scan Range (Full Scan)m/z 100 - 400

4. Expected Mass Spectra and Fragmentation:

  • Molecular Ion: The molecular weight of this compound is 229.23 g/mol .[3] In positive ion mode, expect the protonated molecule [M+H]⁺ at m/z 230. In negative ion mode, expect the deprotonated molecule [M-H]⁻ at m/z 228.

  • Fragmentation: Fragmentation of quinoline-4-carboxylic acids often involves the loss of the carboxylic acid group ('COOH) or CO2.[4] For this compound, key fragment ions in positive mode could include the loss of water from the protonated molecule, followed by the loss of CO. In negative mode, the loss of the acetyl group could be a characteristic fragmentation pathway. Further fragmentation of the quinoline ring structure may also be observed.[4][5]

Experimental Workflows

The following diagrams illustrate the general workflows for the HPLC and LC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Compound Dissolving Dissolve in Methanol Weighing->Dissolving Diluting Serial Dilutions (Standards) Dissolving->Diluting Filtering Filter (0.45 µm) Dissolving->Filtering Sample Prep Diluting->Filtering Standard Prep Injection Inject into HPLC Filtering->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Sample Calibration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample_Prep Prepare Sample (as per HPLC method) LC_Injection Inject into LC Sample_Prep->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (Full Scan / MS/MS) Ionization->Mass_Analysis MS_Detection Detection Mass_Analysis->MS_Detection TIC Extract Ion Chromatogram MS_Detection->TIC Spectrum Analyze Mass Spectrum MS_Detection->Spectrum Identification Confirm Identity Spectrum->Identification

References

Application Notes and Protocols: In Vitro Assays for 3-Acetyl-2-methylquinoline-4-carboxylic acid and Related Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acid derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their diverse biological activities. While specific in vitro assay data for 3-Acetyl-2-methylquinoline-4-carboxylic acid is not extensively available in the public domain, the broader family of quinoline carboxylic acids has been characterized with various biological effects, including antiproliferative, anti-inflammatory, and antimicrobial activities. A significant body of evidence points towards the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, as a key mechanism of action for many quinoline-4-carboxylic acid derivatives. Inhibition of DHODH leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell cycle progression and proliferation.

These application notes provide detailed protocols for relevant in vitro assays to characterize the biological activity of this compound and related analogs, focusing on DHODH inhibition and antiproliferative effects.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

Many quinoline-4-carboxylic acid derivatives function by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential for DNA and RNA synthesis. By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to cell cycle arrest and a reduction in cell proliferation. This mechanism is a key target in the development of anticancer and anti-inflammatory agents.

DHODH_Pathway carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate ... dhodh DHODH dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump ... udp UDP ump->udp utp UTP udp->utp dudp dUDP udp->dudp ctp CTP utp->ctp dna_rna DNA and RNA Synthesis utp->dna_rna ctp->dna_rna dtmp dTMP dudp->dtmp dttp dTTP dtmp->dttp dttp->dna_rna compound 3-Acetyl-2-methylquinoline -4-carboxylic acid compound->dhodh Inhibition dhodh->orotate DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compound in DMSO add_compound Add 2 µL of compound/ DMSO to 96-well plate prep_compound->add_compound prep_reagents Prepare assay buffer with DHODH, DHO, and CoQ10 add_reagents Add 188 µL of enzyme/ substrate mixture prep_reagents->add_reagents prep_dcip Prepare DCIP solution add_dcip Initiate reaction with 10 µL of DCIP prep_dcip->add_dcip add_compound->add_reagents add_reagents->add_dcip measure Measure absorbance at 600 nm kinetically add_dcip->measure calc_rates Calculate initial reaction rates measure->calc_rates calc_inhibition Determine percent inhibition calc_rates->calc_inhibition calc_ic50 Plot dose-response curve and calculate IC50 calc_inhibition->calc_ic50 MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_measurement MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h for attachment seed_cells->incubate_24h prepare_compound Prepare serial dilutions of test compound incubate_24h->prepare_compound add_compound Add compound to cells prepare_compound->add_compound incubate_72h Incubate for 48-72h add_compound->incubate_72h add_mtt Add MTT solution and incubate for 2-4h incubate_72h->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate percent cell viability read_absorbance->calc_viability calc_ic50 Plot dose-response curve and calculate IC50 calc_viability->calc_ic50

Application Notes and Protocols for Determining the Cytotoxicity of Quinoline Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Notably, many quinoline derivatives have demonstrated potent anticancer properties, making them a key area of focus in the development of new therapeutic agents.[3][1][2] A crucial step in the preclinical evaluation of these compounds is the assessment of their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for this purpose.[4]

This document provides a comprehensive guide to utilizing the MTT assay for evaluating the cytotoxic effects of quinoline derivatives. It includes a detailed experimental protocol, guidelines for data analysis and presentation, and a discussion of the underlying principles.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, to a purple, insoluble formazan product.[5][4] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable, metabolically active cells.[4][6] The amount of formazan produced is directly proportional to the number of living cells.[5] Consequently, a decrease in formazan production following treatment with a quinoline derivative indicates a reduction in cell viability, attributable to either cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects. The insoluble formazan crystals are solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically to quantify cell viability.[5][4]

Experimental Protocol

This section details the step-by-step methodology for conducting the MTT assay to determine the cytotoxicity of quinoline derivatives.

Materials and Reagents:

  • Cell Lines: Appropriate human cancer cell lines (e.g., HeLa, MCF-7, A549, etc.)

  • Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Quinoline Derivatives: Stock solutions of the test compounds prepared in a suitable solvent (e.g., DMSO).

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[5]

  • Solubilization Solution: Anhydrous DMSO is commonly used.[5] Other options include acidified isopropanol or a solution of 10% SDS in 0.01 M HCl.[5]

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Multichannel pipette.

    • Microplate reader capable of measuring absorbance at 570 nm.[7]

    • Inverted microscope for cell visualization.

    • Orbital shaker.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight in a humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in culture medium from the stock solutions. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include the following controls on each plate:

      • Untreated Control: Cells treated with culture medium only.

      • Vehicle Control: Cells treated with medium containing the same concentration of the solvent used to dissolve the quinoline derivatives.

      • Blank Control: Wells containing culture medium only (no cells) to measure background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, carefully add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a homogenous purple solution.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.[5]

Data Presentation and Analysis

The cytotoxic activity of the quinoline derivatives is typically expressed as the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Calculation of Cell Viability:

The percentage of cell viability can be calculated using the following formula:

IC50 Determination:

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentrations. A dose-response curve is generated, and the IC50 value is interpolated from this curve.

Data Summary:

Quantitative data should be summarized in a clear and structured table for easy comparison of the cytotoxic activities of different quinoline derivatives.

Compound IDDescriptionCell LineIncubation Time (h)IC50 (µM)
QN-12-phenylquinolineMCF-74815.2 ± 1.8
QN-24-amino-7-chloroquinolineMCF-7488.5 ± 0.9
QN-38-hydroxyquinolineMCF-74822.1 ± 2.5
QN-42,4-dimethylquinolineA5494835.7 ± 4.1
QN-56-nitroquinolineA5494812.3 ± 1.3

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Quinoline Derivative Dilutions Treatment 4. Treat Cells with Quinoline Derivatives Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis Quinoline_Cytotoxicity_Pathway Potential Signaling Pathway for Quinoline-Induced Cytotoxicity cluster_cell Cancer Cell Quinoline Quinoline Derivative Mitochondria Mitochondria Quinoline->Mitochondria Inhibition of Mitochondrial Respiration DNA_Damage DNA Damage Quinoline->DNA_Damage ROS Increased ROS Production Mitochondria->ROS Caspases Caspase Activation ROS->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for Antibacterial Screening of 3-Acetyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antibacterial screening of the novel compound, 3-Acetyl-2-methylquinoline-4-carboxylic acid. This document outlines the background, potential mechanism of action, experimental procedures, and data interpretation based on the established knowledge of quinoline-based antibacterials.

Introduction

Quinolone carboxylic acids are a significant class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action primarily involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication, repair, and recombination.[2][3][4] This leads to the fragmentation of the bacterial chromosome and subsequent cell death.[2][3] The structural diversity of quinoline derivatives allows for the fine-tuning of their antibacterial potency and spectrum. This document details the screening protocols to evaluate the antibacterial efficacy of this compound.

Hypothetical Mechanism of Action

It is hypothesized that this compound, as a quinolone derivative, targets bacterial DNA gyrase and topoisomerase IV. The core quinoline scaffold is expected to interact with the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-stranded DNA breaks, triggering a cascade of events culminating in bacterial cell death. The substituents at the 2, 3, and 4 positions of the quinoline ring are crucial for the compound's binding affinity and overall antibacterial efficacy.[5]

Hypothetical Signaling Pathway cluster_bacterium Bacterial Cell Compound 3-Acetyl-2-methylquinoline- 4-carboxylic acid CellWall Cell Wall Penetration Compound->CellWall Enters cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) CellWall->DNA_Gyrase Topo_IV Topoisomerase IV (ParC/ParE) CellWall->Topo_IV Cleavage_Complex Stabilization of Cleavage Complex DNA_Gyrase->Cleavage_Complex Inhibition Topo_IV->Cleavage_Complex Inhibition DSB Double-Strand Breaks Cleavage_Complex->DSB SOS SOS Response DSB->SOS Apoptosis Cell Death SOS->Apoptosis

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for the antibacterial screening of this compound are provided below.

Preparation of Bacterial Inoculum

This protocol describes the preparation of a standardized bacterial suspension for use in susceptibility testing.

  • Materials:

    • Selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633)

    • Nutrient Agar plates

    • Nutrient Broth

    • Sterile saline solution (0.85% NaCl)

    • Spectrophotometer

    • Sterile loops and tubes

  • Procedure:

    • Streak the bacterial strains from frozen stocks onto Nutrient Agar plates and incubate at 37°C for 18-24 hours.

    • Select 3-5 isolated colonies and inoculate them into a tube containing 5 mL of Nutrient Broth.

    • Incubate the broth culture at 37°C for 2-6 hours until it reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified by measuring the absorbance at 600 nm (should be between 0.08 and 0.13).

    • For broth microdilution, dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Agar Well Diffusion Assay

This method is used for the preliminary screening of the antibacterial activity of the test compound.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Standardized bacterial inoculum

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (e.g., Ciprofloxacin, 5 µg/mL)

    • Negative control (solvent used to dissolve the compound)

    • Sterile cork borer (6-8 mm diameter)

    • Micropipettes

  • Procedure:

    • Prepare MHA plates and allow them to solidify at room temperature.

    • Using a sterile cotton swab, evenly spread the standardized bacterial inoculum over the entire surface of the MHA plates.

    • Allow the plates to dry for 3-5 minutes.

    • Using a sterile cork borer, create wells of 6-8 mm diameter in the agar.

    • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB)

    • Standardized bacterial inoculum

    • Test compound stock solution

    • Positive control (e.g., Ciprofloxacin)

    • Resazurin solution (optional, as a growth indicator)

  • Procedure:

    • Dispense 100 µL of MHB into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • The last two wells in the row should serve as a positive control (broth + inoculum) and a negative control (broth only).

    • Add 10 µL of the standardized bacterial inoculum (diluted to ~5 x 10⁶ CFU/mL) to each well except the negative control, to achieve a final concentration of ~5 x 10⁵ CFU/mL.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. If using a growth indicator like resazurin, a color change (e.g., from blue to pink) indicates bacterial growth.

Experimental_Workflow Start Start: Antibacterial Screening Inoculum Prepare Standardized Bacterial Inoculum Start->Inoculum Agar_Well Agar Well Diffusion (Qualitative Screening) Inoculum->Agar_Well Measure_Zone Measure Zone of Inhibition Agar_Well->Measure_Zone Broth_Micro Broth Microdilution (Quantitative MIC) Measure_Zone->Broth_Micro If active Determine_MIC Determine MIC Broth_Micro->Determine_MIC MBC_Test Minimum Bactericidal Concentration (MBC) Test Determine_MIC->MBC_Test Determine_MBC Determine MBC MBC_Test->Determine_MBC Data_Analysis Data Analysis and Interpretation Determine_MBC->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: General workflow for antibacterial screening.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

  • Materials:

    • Results from the MIC test

    • Nutrient Agar plates

    • Sterile micropipettes

  • Procedure:

    • From the wells of the MIC plate that show no visible growth, take an aliquot (e.g., 10 µL) from each well.

    • Spot-inoculate the aliquots onto separate, labeled sections of a Nutrient Agar plate.

    • Incubate the agar plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no bacterial growth on the agar plate).

Data Presentation

The following tables present hypothetical data for the antibacterial screening of this compound.

Table 1: Zone of Inhibition Data
Bacterial StrainThis compound (100 µ g/well )Ciprofloxacin (5 µ g/well )Solvent Control (DMSO)
S. aureus ATCC 2921318 mm25 mm0 mm
E. coli ATCC 2592215 mm28 mm0 mm
P. aeruginosa ATCC 2785312 mm22 mm0 mm
B. subtilis ATCC 663320 mm26 mm0 mm
Table 2: MIC and MBC Data
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
This compound Ciprofloxacin
S. aureus ATCC 29213160.5
E. coli ATCC 25922320.25
P. aeruginosa ATCC 27853641
B. subtilis ATCC 663380.5

Conclusion

The provided protocols offer a standardized approach to evaluate the antibacterial potential of this compound. The hypothetical data suggests that the compound exhibits broad-spectrum antibacterial activity, with greater efficacy against Gram-positive bacteria. Further studies, including time-kill kinetics, resistance development, and in vivo efficacy, are recommended to fully characterize its therapeutic potential. The established mechanism of action for quinolones provides a strong basis for understanding the potential molecular targets of this novel compound.

References

Application Notes and Protocols for Enzyme Inhibition Assays of 3-Acetyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Acetyl-2-methylquinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class of compounds. This structural motif is of significant interest in medicinal chemistry, with derivatives demonstrating a range of biological activities, including enzyme inhibition. Notably, the quinoline-4-carboxylic acid core is a key pharmacophore in known inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[1] This mechanism makes DHODH a compelling target for the development of therapeutics for cancer and autoimmune diseases.[1][2]

These application notes provide a detailed protocol for assessing the inhibitory potential of this compound against human dihydroorotate dehydrogenase (hDHODH). The described assay is a robust and reproducible method suitable for determining the half-maximal inhibitory concentration (IC50) of the compound.

Putative Signaling Pathway and Inhibition

DHODH_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_cytosol Cytosol & Nucleus Dihydroorotate Dihydroorotate hDHODH hDHODH Orotate Orotate UMP UMP Orotate->UMP Ubiquinone Ubiquinone Ubiquinol Ubiquinol ETC Electron Transport Chain Inhibitor This compound UDP UDP UTP UTP CTP CTP DNA_RNA DNA & RNA Synthesis

Data Presentation

The inhibitory activity of this compound against hDHODH can be quantified by determining its IC50 value. For comparison, data for known DHODH inhibitors are also presented.

CompoundTargetIC50 (nM)Notes
This compound hDHODH50Hypothetical data for illustrative purposes
BrequinarhDHODH~20A potent and well-characterized inhibitor.[2]
TeriflunomidehDHODH388The active metabolite of Leflunomide.

Experimental Protocols

hDHODH Inhibition Assay (DCIP Reduction Method)

This protocol outlines a spectrophotometric assay to determine the in vitro inhibitory activity of this compound on recombinant human DHODH. The assay is based on the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by hDHODH. The rate of DCIP reduction is monitored by the decrease in absorbance at 600 nm.

Materials:

  • Recombinant human DHODH (hDHODH)

  • This compound

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to generate a range of concentrations for IC50 determination.

    • Dilute recombinant hDHODH in Assay Buffer to a working concentration (e.g., 20 nM).

    • Prepare a 10 mM stock solution of DHO in DMSO.

    • Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.

    • Prepare a 10 mM stock solution of CoQ10 in DMSO.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 2 µL of the this compound dilutions or DMSO for the control.

    • Add 178 µL of the hDHODH enzyme solution to each well.

    • Incubate the plate at 25°C for 30 minutes to facilitate inhibitor binding to the enzyme.

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare stock solutions: - Inhibitor (in DMSO) - hDHODH (in Assay Buffer) - DHO (in DMSO) - DCIP (in Assay Buffer) - CoQ10 (in DMSO) B Perform serial dilutions of the inhibitor A->B C Add inhibitor dilutions to 96-well plate B->C D Add hDHODH solution to each well C->D E Incubate for 30 minutes at 25°C D->E F Prepare reaction mix (DHO, DCIP, CoQ10) E->F G Initiate reaction by adding the reaction mix F->G H Measure absorbance at 600 nm kinetically G->H I Calculate initial reaction rates H->I J Plot % inhibition vs. log[inhibitor] I->J K Determine IC50 value J->K

References

Application Notes and Protocols: DHODH Inhibition by Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is vital for the synthesis of nucleotides required for DNA and RNA replication.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH a compelling therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[1][2] Quinoline-4-carboxylic acid derivatives have emerged as a promising class of DHODH inhibitors, with several compounds demonstrating high potency. This document provides detailed application notes, experimental protocols, and data summaries for researchers working with these compounds.

Mechanism of Action

Quinoline-4-carboxylic acid derivatives primarily act by competitively inhibiting DHODH, thereby blocking the synthesis of orotate and subsequent pyrimidine nucleotides. This depletion of the pyrimidine pool leads to cell cycle arrest, particularly in the S-phase, and can induce apoptosis in cells highly dependent on the de novo synthesis pathway.[2] The on-target activity of these inhibitors can be confirmed by a uridine rescue experiment, where the addition of exogenous uridine bypasses the enzymatic block and restores cell viability.

Data Presentation

The following table summarizes the in vitro potency (IC50) of several quinoline-4-carboxylic acid derivatives against human DHODH.

CompoundDHODH IC50 (nM)Reference
Compound 41 9.71 ± 1.4[2][3][4]
Compound 43 26.2 ± 1.8[2][3][4]
1,7-Naphthyridine 46 28.3 ± 3.3[2][3][4]
Lead Compound (3) 250 ± 110[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH, and a general experimental workflow for the evaluation of quinoline-4-carboxylic acid derivatives as DHODH inhibitors.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Synthesis Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH DHODH_node DHODH DHODH_node->Orotate OMP OMP Orotate->OMP UMPS UMP UMP OMP->UMP UMPS UDP_UTP_CTP UDP, UTP, CTP UMP->UDP_UTP_CTP DNA_RNA DNA and RNA Synthesis UDP_UTP_CTP->DNA_RNA Quinoline-4-carboxylic acid derivatives Quinoline-4-carboxylic acid derivatives Quinoline-4-carboxylic acid derivatives->DHODH_node Inhibition

Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of quinoline-4-carboxylic acid derivatives on DHODH.

Experimental_Workflow Start Quinoline-4-Carboxylic Acid Derivative Biochemical_Assay DHODH Enzymatic Assay (e.g., DCIP-based) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell Proliferation Assay (e.g., MTT) Determine_IC50->Cell_Based_Assay Determine_GI50 Determine GI50 Cell_Based_Assay->Determine_GI50 Uridine_Rescue Uridine Rescue Experiment Determine_GI50->Uridine_Rescue Confirm_On_Target Confirm On-Target Effect Uridine_Rescue->Confirm_On_Target Conclusion Conclusion on Efficacy and Mechanism Confirm_On_Target->Conclusion

Caption: A general experimental workflow for evaluating DHODH inhibitors.

Experimental Protocols

Protocol 1: DHODH Enzymatic Inhibition Assay (DCIP-Based)

This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.

Materials:

  • Recombinant human DHODH

  • Quinoline-4-carboxylic acid derivative (test compound)

  • Positive control inhibitor (e.g., Brequinar)

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • Prepare a 10 mM stock solution of DHO in DMSO.

    • Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.

    • Prepare a 10 mM stock solution of CoQ10 in DMSO.

    • Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.

  • Assay Setup:

    • Add 2 µL of inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.

    • Add 178 µL of the DHODH enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.[2]

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT-Based)

This protocol determines the effect of quinoline-4-carboxylic acid derivatives on the proliferation of a chosen cell line.

Materials:

  • Cancer cell line of interest (e.g., HL-60, HCT-116)

  • Complete cell culture medium

  • Quinoline-4-carboxylic acid derivative (test compound)

  • Positive control inhibitor (e.g., Brequinar)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in cell culture medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[2]

  • Viability Measurement:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control.

    • Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

References

Application Notes and Protocols for the Inhibition of Protein Kinase CK2 by 3-Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell proliferation, survival, and differentiation. Its dysregulation has been implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention. A promising class of CK2 inhibitors is based on the 3-quinoline carboxylic acid scaffold. These compounds have demonstrated potent and selective inhibition of CK2 activity. This document provides detailed application notes and experimental protocols for researchers investigating the inhibitory effects of 3-quinoline carboxylic acids on Protein Kinase CK2.

Data Presentation: Inhibitory Activity of 3-Quinoline Carboxylic Acid Derivatives

The inhibitory potency of various 3-quinoline carboxylic acid derivatives against Protein Kinase CK2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of reported IC50 values for representative compounds from different structural classes.

Compound ClassRepresentative SubstituentsIC50 (µM)Reference
2-Aminoquinoline-3-carboxylic acids 7-bromo, 6-chloro0.65 - 1.5
6,7-dichloro0.8[1]
7-(4-methylphenyl)1.2[1]
Tetrazolo[1,5-a]quinoline-4-carboxylic acids 7-bromo0.8 - 1.8[1]
6,8-dichloro0.3[2]
7-phenyl1.0[1]
2-Oxo-1,2-dihydroquinoline-3-carboxylic acids 7-bromo2.5[1]
6,7-dichloro3.2[1]
2-Chloroquinoline-3-carboxylic acids 7-bromo5.6[1]
6,7-dichloro8.4[1]
3-Carboxy-4(1H)-quinolones 5,6,8-trichloro-4-oxo-1,4-dihydro0.3[2]
4-oxo-1,4-dihydrobenzo[h]1.0[2]

Experimental Protocols

Synthesis of 3-Quinoline Carboxylic Acid Derivatives

A general synthetic scheme for the preparation of 2-chloroquinoline-3-carboxylic acids, key intermediates for various active derivatives, starts from acetanilides.[1][3]

Protocol: Synthesis of 2-Chloroquinoline-3-carboxylic Acids

  • Vilsmeier-Haack Reaction: React the appropriate acetanilide with an excess of the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield 2-chloroquinoline-3-carbaldehydes.[3]

  • Oxidation: Oxidize the resulting 2-chloroquinoline-3-carbaldehyde using silver nitrate in an alkaline medium to produce the corresponding 2-chloroquinoline-3-carboxylic acid.[3]

  • Further Modifications:

    • Hydrolysis: Hydrolyze the 2-chloro group by boiling in acetic acid with water to obtain 2-oxo-1,2-dihydroquinoline-3-carboxylic acids.[1][4]

    • Amination: Replace the 2-chloro group with an amino group by heating in aqueous ammonia at 150°C to yield 2-aminoquinoline-3-carboxylic acids.[1][4]

    • Tetrazole Formation: React the 2-chloroquinoline-3-carboxylic acid intermediate with sodium azide in dimethylformamide (DMF) at 100°C to synthesize tetrazolo[1,5-a]quinoline-4-carboxylic acids.[1][4]

In Vitro CK2 Kinase Inhibition Assay

This protocol is designed to determine the IC50 values of the synthesized 3-quinoline carboxylic acid derivatives against recombinant human CK2 holoenzyme. A common method involves measuring the incorporation of radiolabeled phosphate into a specific peptide substrate.[1]

Materials:

  • Recombinant human CK2 holoenzyme

  • Peptide substrate (e.g., RRRDDDSDDD)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)

  • 3-Quinoline carboxylic acid inhibitor stock solutions (in DMSO)

  • 10% o-phosphoric acid

  • Phosphocellulose paper discs

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the inhibitor stock solution in the kinase assay buffer.

  • In a reaction tube, combine the kinase assay buffer, a known amount of CK2 holoenzyme, and the peptide substrate.

  • Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for 20 minutes.[1]

  • Stop the reaction by adding an equal volume of 10% o-phosphoric acid.

  • Spot the reaction mixture onto phosphocellulose paper discs.

  • Wash the discs three times with 1% o-phosphoric acid solution to remove unincorporated radiolabeled ATP.

  • Air-dry the discs and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a suitable software to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the cytotoxic effects of the CK2 inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 3-quinoline carboxylic acid inhibitor (and a vehicle control) for a predetermined time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the CK2 inhibitors.

Materials:

  • Cancer cell line of interest

  • 3-Quinoline carboxylic acid inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells and treat them with the inhibitor at various concentrations for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in the provided 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells promptly using a flow cytometer.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathways and Experimental Workflows

CK2 Signaling Pathway and Inhibition

Protein Kinase CK2 is a key node in several critical signaling pathways that promote cell survival and proliferation. 3-Quinoline carboxylic acids, by inhibiting CK2, can disrupt these pro-tumorigenic cascades.

CK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_ck2 CK2 Holoenzyme cluster_inhibitor Inhibition cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Growth_Factors Growth Factors, Cytokines CK2 Protein Kinase CK2 Growth_Factors->CK2 Activates PI3K_Akt PI3K/Akt/mTOR CK2->PI3K_Akt Phosphorylates & Activates NFkB NF-κB CK2->NFkB Phosphorylates & Activates JAK_STAT JAK/STAT CK2->JAK_STAT Phosphorylates & Activates Inhibitor 3-Quinoline Carboxylic Acids Inhibitor->CK2 Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival NFkB->Survival JAK_STAT->Proliferation Apoptosis Apoptosis Survival->Apoptosis Inhibits

Caption: CK2 signaling pathways and their inhibition by 3-quinoline carboxylic acids.

Experimental Workflow for CK2 Inhibitor Evaluation

The evaluation of a novel 3-quinoline carboxylic acid as a CK2 inhibitor follows a logical progression from initial synthesis and in vitro testing to cell-based assays.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 3-Quinoline Carboxylic Acid Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay CK2 Kinase Inhibition Assay Characterization->Kinase_Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Viability Cell Viability Assay (e.g., MTT) IC50->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Western_Blot Western Blot Analysis (Downstream Targets) IC50->Western_Blot Data_Analysis Determination of GI50 and Apoptotic Cell Population Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: A typical experimental workflow for the evaluation of 3-quinoline carboxylic acid CK2 inhibitors.

Structure-Activity Relationship (SAR) Logic

The inhibitory activity of 3-quinoline carboxylic acids is highly dependent on the substitution pattern on the quinoline core. Understanding these relationships is crucial for the rational design of more potent and selective inhibitors.

SAR_Logic cluster_core Core Scaffold cluster_positions Key Positions for Substitution cluster_substituents Favorable Substituents cluster_activity Resulting Activity Core 3-Quinoline Carboxylic Acid P2 Position 2 Core->P2 P6_P7 Positions 6 & 7 Core->P6_P7 Amino Amino Group (at Position 2) P2->Amino Tetrazole Tetrazole Ring (fused at Positions 1 and 2) P2->Tetrazole Halogens Halogens (Cl, Br) (at Positions 6, 7) P6_P7->Halogens Activity Enhanced CK2 Inhibitory Potency Amino->Activity Tetrazole->Activity Halogens->Activity

Caption: Key structure-activity relationships for 3-quinoline carboxylic acid based CK2 inhibitors.

References

Application Notes: Cell-based Assays for Evaluating 3-Acetyl-2-methylquinoline-4-carboxylic Acid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Acetyl-2-methylquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for a wide range of biological activities, including potential anticancer properties.[1][2][3][4][5][6][7] The evaluation of such compounds requires robust and reproducible cell-based assays to determine their efficacy and elucidate their mechanism of action. These application notes provide detailed protocols for a panel of key in vitro assays to assess the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound on cancer cell lines.

Target Audience

These protocols and guidelines are intended for researchers, scientists, and professionals in the fields of drug discovery, pharmacology, and cancer biology who are involved in the preclinical evaluation of novel chemical entities.

Recommended Cell-Based Assays

A multi-faceted approach is recommended to thoroughly characterize the biological effects of this compound. The following assays provide a comprehensive initial screening cascade:

  • Cell Viability Assay (MTT Assay): To determine the cytotoxic or cytostatic effects of the compound.[8][9][10][11][12]

  • Apoptosis Assay (Caspase-Glo® 3/7 Assay): To quantify the induction of apoptosis, a key mechanism of cancer cell death.[13][14][15]

  • Cell Cycle Analysis by Flow Cytometry: To identify alterations in cell cycle progression.[16][17][18][19][20]

  • Signaling Pathway Analysis (NF-κB and MAPK Pathways): To investigate the potential modulation of key signaling pathways involved in cancer cell proliferation and survival.[21][22][23][24][25][26][27][28]

Experimental Protocols

Cell Viability - MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8][12]

Workflow for MTT Assay

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Incubate overnight G->H I Measure absorbance at 570 nm H->I

Caption: Workflow of the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubate the plate for 4 hours at 37°C.[8][10]

  • After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Allow the plate to stand overnight in the incubator.[8]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25 ± 0.08100%
0.11.20 ± 0.0796%
11.05 ± 0.0684%
100.63 ± 0.0450.4%
500.25 ± 0.0220%
1000.10 ± 0.018%
Apoptosis - Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[13][14][15] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, generating a luminescent signal.[13]

Workflow for Caspase-Glo® 3/7 Assay

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound B->C D Incubate for desired time C->D E Add Caspase-Glo® 3/7 Reagent D->E F Incubate for 1-3h E->F G Measure luminescence F->G

Caption: Workflow of the Caspase-Glo® 3/7 apoptosis assay.

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[14]

  • Measure the luminescence using a luminometer.

Data Presentation:

Concentration (µM)Luminescence (RLU)Fold Increase in Caspase-3/7 Activity
Vehicle Control5,000 ± 3501.0
16,500 ± 4501.3
1025,000 ± 1,8005.0
5075,000 ± 5,50015.0
10090,000 ± 6,30018.0
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16][19] Propidium iodide (PI), a fluorescent dye, stoichiometrically binds to DNA, allowing for quantification of DNA content per cell.[16]

Workflow for Cell Cycle Analysis

A Cell treatment B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash and resuspend in PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide E->F G Analyze by flow cytometry F->G

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at various concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Data Presentation:

Concentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control65%25%10%
1060%20%20%
5045%15%40%
10030%10%60%
Signaling Pathway Analysis

The NF-κB (Nuclear Factor kappa B) signaling pathway is crucial in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[28] Its dysregulation is implicated in various cancers. An NF-κB reporter assay can be used to monitor the activity of this pathway.[29][30]

NF-κB Signaling Pathway Diagram

Caption: Simplified NF-κB signaling pathway.

Protocol (Reporter Assay):

  • Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization).

  • After 24 hours, seed the transfected cells into a 96-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

Data Presentation:

TreatmentNormalized Luciferase Activity% Inhibition
Vehicle Control1.00%
TNF-α15.0-
TNF-α + 10 µM Compound8.046.7%
TNF-α + 50 µM Compound4.073.3%
TNF-α + 100 µM Compound2.583.3%

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[21][22] The phosphorylation status of key proteins like ERK1/2 can be measured by flow cytometry or Western blotting to assess pathway activation.[21]

MAPK/ERK Signaling Pathway Diagram

Caption: Simplified MAPK/ERK signaling pathway.

Protocol (Phospho-Flow Cytometry):

  • Seed and treat cells with this compound as described for other assays.

  • Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes).

  • Fix the cells with a fixative buffer (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol).

  • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a MAPK pathway protein (e.g., Phospho-ERK1/2).

  • Analyze the samples by flow cytometry to quantify the level of protein phosphorylation.

Data Presentation:

TreatmentMean Fluorescence Intensity (MFI) of p-ERK% Inhibition of Phosphorylation
Unstimulated100-
EGF Stimulated10000%
EGF + 10 µM Compound60044.4%
EGF + 50 µM Compound30077.8%
EGF + 100 µM Compound15094.4%

Disclaimer: These protocols provide a general framework. Optimization of cell numbers, incubation times, and compound concentrations may be necessary for specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid for higher yields.

Important Note on Synthetic Pathways

While the Doebner synthesis is a classic method for preparing quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, it is not the most direct route for obtaining a 3-acetyl substituted product. The substitution pattern in a traditional Doebner reaction is primarily determined by the choice of aldehyde and aniline.

For the synthesis of this compound, a Pfitzinger-type reaction is a more chemically appropriate and commonly utilized pathway. This reaction involves the condensation of isatin (or its ring-opened derivative, isatic acid) with a β-dicarbonyl compound, in this case, acetylacetone. This guide will focus on optimizing this more direct pathway, while incorporating general troubleshooting principles applicable to related quinoline syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

A1: Low yields can stem from several factors in the Pfitzinger-type synthesis:

  • Incomplete Ring Opening of Isatin: The initial step requires the complete conversion of isatin to isatic acid using a strong base. If this equilibrium is not fully shifted, unreacted isatin will remain and reduce the overall yield.[1]

  • Suboptimal Reaction Temperature: High temperatures can promote the formation of tar and other polymeric side products, while temperatures that are too low may lead to an incomplete reaction.[1]

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. An excess of the dicarbonyl compound (acetylacetone) is often used to ensure the complete consumption of the isatin derivative.[1]

  • Formation of Side Products: Competing side reactions can consume starting materials and lower the yield of the desired product.

Q2: I'm observing a significant amount of dark, tarry byproduct in my reaction mixture. How can I prevent this?

A2: Tar formation is a common issue in many quinoline syntheses, often caused by polymerization of reactants or intermediates under harsh conditions.[2] To minimize tarring:

  • Control the Temperature: Avoid excessive heating. It is often better to run the reaction at a lower temperature for a longer duration to prevent polymerization.[1]

  • Optimize Base Concentration: The concentration and choice of base can impact the reaction rate and the prevalence of side reactions. Experiment with different bases (e.g., KOH, NaOH) and their concentrations.

  • Ensure Homogeneity: Good stirring is essential to prevent localized overheating and ensure even mixing of reactants.

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A3: The primary impurities are typically unreacted isatin and polymeric tars.

  • Removal of Unreacted Isatin: Unreacted isatin can be challenging to remove. Ensuring the reaction goes to completion by using an excess of the carbonyl compound and optimizing reaction time can minimize this impurity from the start.[1]

  • Purification Strategy: The crude product is often isolated by acidification, which causes it to precipitate. This solid can then be washed to remove water-soluble impurities. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is a common and effective method for final purification.[1]

Q4: Can I use a Lewis acid catalyst to improve the reaction, similar to some modified Doebner protocols?

A4: While the Pfitzinger reaction is traditionally base-catalyzed, modern variations of related quinoline syntheses, like the Doebner hydrogen-transfer reaction, have shown that Lewis acids (e.g., BF₃·THF) can be highly effective, particularly for challenging substrates.[3][4] For the Pfitzinger pathway, the focus remains on optimizing the base-catalyzed ring opening and condensation. However, if exploring alternative one-pot syntheses, Lewis acid catalysis is a key area of modern research.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete ring-opening of isatin.Ensure isatin is fully dissolved in the base before adding acetylacetone. Consider pre-stirring the isatin and base for a longer duration.[1]
Low reaction temperature.Gradually increase the reaction temperature, monitoring for the onset of product formation versus tarring.
Inactive reagents.Verify the purity and integrity of starting materials, particularly the acetylacetone.
Significant Tar/Polymer Formation Reaction temperature is too high.Reduce the reaction temperature and extend the reaction time. Maintain the lowest effective temperature for the reaction to proceed.[2]
Base concentration is too high.Titrate the optimal base concentration. Excessively harsh basic conditions can promote side reactions.
Product Precipitates as an Oil Impurities are preventing crystallization.Try adding a seed crystal to induce crystallization. If that fails, attempt to purify the oil via column chromatography.
Inconsistent Yields Between Batches Variations in reaction conditions.Standardize all reaction parameters: reagent purity, solvent volumes, reaction time, temperature, and rate of addition of reagents.
Atmospheric moisture.Ensure all glassware is oven-dried and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if moisture sensitivity is suspected.[6]

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Acid Catalyst on Yield [3] (Reaction: 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acid in MeCN)

EntryAcid CatalystTemperature (°C)Yield (%)
1AlCl₃Reflux5
2TiCl₄Reflux15
3CuCl₂Reflux15
4BF₃·THF Reflux 47
5p-TsOHReflux13
6TfOHReflux19
7Tf₂NHReflux35

This data suggests that Lewis acids, particularly BF₃·THF, can be significantly more effective than Brønsted acids in this type of three-component reaction.[3]

Table 2: Effect of Solvent on Yield [3] (Reaction: 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acid with BF₃·THF catalyst)

EntrySolventTemperature (°C)Yield (%)
1EtOHReflux11
2THF Reflux 47
3MeCN Reflux 47
4Toluene9022
5DCEReflux29
6DMF9032
7DMSO9029

Acetonitrile (MeCN) and Tetrahydrofuran (THF) were found to be the optimal solvents for this synthesis, providing significantly higher yields.[3]

Experimental Protocols

Proposed Protocol for this compound via Pfitzinger-type Reaction

This protocol is a generalized procedure based on the principles of the Pfitzinger reaction. Optimization of stoichiometry, temperature, and reaction time may be required.

Materials:

  • Isatin

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Isatin Ring Opening: In a round-bottom flask, dissolve isatin (1.0 eq.) in an aqueous solution of a strong base like KOH (2.0-3.0 eq.). Stir the mixture at room temperature until the isatin is completely dissolved, indicated by a clear solution.

  • Condensation: To the solution of the opened isatin salt, add acetylacetone (1.1-1.5 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the solution with cold dilute hydrochloric acid to a pH of approximately 4-5.

  • Isolation: The product should precipitate as a solid upon acidification. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture, to obtain the pure this compound.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification isatin Isatin ring_opening 1. Isatin Ring Opening (Stir at RT) isatin->ring_opening base KOH / NaOH Solution base->ring_opening acetylacetone Acetylacetone condensation 2. Add Acetylacetone & Reflux (80-100 °C) acetylacetone->condensation ring_opening->condensation monitoring 3. Monitor by TLC condensation->monitoring acidify 4. Cool & Acidify (dil. HCl) monitoring->acidify filter 5. Filter & Wash Solid acidify->filter recrystallize 6. Recrystallize (Ethanol/Water) filter->recrystallize product Pure Product recrystallize->product

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield? check_tar Significant Tar Formation? start->check_tar Yes check_sm Unreacted Starting Material? start->check_sm No check_tar->check_sm No sol_temp Reduce Temperature, Extend Reaction Time check_tar->sol_temp Yes sol_stir Improve Stirring/ Homogeneity check_tar->sol_stir Yes sol_time Increase Reaction Time check_sm->sol_time Yes sol_stoich Increase Excess of Acetylacetone check_sm->sol_stoich Yes sol_base Ensure Complete Isatin Dissolution in Base check_sm->sol_base Yes

Caption: Troubleshooting flowchart for addressing low product yield in quinoline synthesis.

References

Technical Support Center: Purification of 3-Acetyl-2-methylquinoline-4-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of 3-Acetyl-2-methylquinoline-4-carboxylic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

Q2: How can I perform a reliable solubility test to find a suitable solvent?

A2: To perform a solubility test, place a small amount of your crude compound into a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If the compound does not dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but show poor solubility when it cools back down.[2]

Q3: My compound is not dissolving in any single solvent I've tried. What should I do?

A3: If a single solvent is not effective, a binary solvent system (a mixture of two miscible solvents) can be employed.[3] One common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation).[1] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal.[4][5] This often happens with low-melting point compounds or when the solution is highly concentrated.[4] To prevent this, you can try reheating the solution to redissolve the oil, adding more solvent to decrease the concentration, and allowing the solution to cool more slowly.[5] Using a different solvent system can also help.

Q5: My recrystallization yield is very low. How can I improve it?

A5: Low yield can result from several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[6] Adding too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[6] Also, make sure to cool the solution sufficiently, perhaps in an ice bath, to maximize crystal precipitation before filtration.[6] You can also attempt to recover more product from the mother liquor by evaporating some of the solvent and performing a second crystallization.[7]

Troubleshooting Guide

Problem Potential Cause Solution
No crystals form after cooling The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to increase the concentration and then allow it to cool again.[4][5]
The solution is supersaturated but requires nucleation to begin crystallization.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5][7]
Crystals crash out of solution as a fine powder The solution cooled too quickly.Slow down the cooling rate. You can insulate the flask or allow it to cool to room temperature on a hot plate that is turned off.[7]
The chosen solvent may not be optimal.Experiment with a different solvent in which the compound has slightly higher solubility at room temperature.[7]
The recrystallized product is not pure Impurities have similar solubility profiles to the target compound.Try a different recrystallization solvent or consider an alternative purification method like column chromatography.[2]
The cooling process was too rapid, trapping impurities in the crystal lattice.Ensure a slow cooling rate to allow for the selective formation of pure crystals.[2]
The compound "oils out" instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Reheat the solution to dissolve the oil, add more solvent, and cool slowly. Consider using a lower-boiling solvent.[4][5]
Colored impurities are present in the final product The impurities were not fully removed during recrystallization.Consider a pre-purification step, such as treatment with activated carbon, to remove colored impurities before recrystallization.

Experimental Protocol: Recrystallization of this compound

1. Solvent Selection:

  • Place approximately 20-30 mg of the crude this compound into a small test tube.
  • Add a few drops of a trial solvent and observe the solubility at room temperature.
  • If the solid is insoluble, gently heat the test tube. If it dissolves, allow it to cool to see if crystals form.
  • The ideal solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[6]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel. This step should be done quickly to prevent premature crystallization in the funnel.

4. Cooling and Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
  • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[6]

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[6]

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Solubility Screening Template for this compound

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Crystal Formation upon Cooling Notes
Ethanol
Methanol
Ethyl Acetate
Acetone
Water
Toluene/Hexane
Acetic Acid/Water

Users should fill in this table based on their experimental observations.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Start with Crude Compound solvent_selection Select Solvent start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying end Pure Compound drying->end

Caption: Experimental workflow for the recrystallization process.

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Forming cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Recrystallization Issue no_crystals No Crystals start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Check induce_nucleation Induce Nucleation (Scratch/Seed) too_much_solvent->induce_nucleation No evaporate_solvent Evaporate some solvent too_much_solvent->evaporate_solvent Yes check_concentration Too concentrated? oiling_out->check_concentration Check add_solvent Add more solvent & cool slowly check_concentration->add_solvent Yes change_solvent Change solvent check_concentration->change_solvent No check_solvent_volume Minimum hot solvent used? low_yield->check_solvent_volume check_cooling Cooled sufficiently? check_solvent_volume->check_cooling Yes recover_from_filtrate Recover from mother liquor check_cooling->recover_from_filtrate Yes

Caption: Troubleshooting guide for common recrystallization issues.

References

Improving solubility of 3-Acetyl-2-methylquinoline-4-carboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Acetyl-2-methylquinoline-4-carboxylic acid for biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous assay buffer?

A: Precipitation of this compound in aqueous buffers is common and typically due to its low aqueous solubility.[1] Many organic compounds, while soluble in organic solvents like DMSO, can "crash out" of solution when diluted into a water-based medium where their solubility limit is exceeded.[1] This is a frequent challenge in high-throughput screening and other biological assays.[1]

Q2: My DMSO stock solution of the compound is clear. Why does it precipitate in the final assay?

A: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The significant change in solvent polarity when a small volume of DMSO stock is added to a large volume of buffer can cause the compound's solubility to drop sharply, leading to precipitation.[1] This is often an issue of kinetic solubility, where the compound does not have sufficient time to establish a stable, dissolved state in the new environment.[1]

Q3: What is the maximum recommended final concentration of DMSO in my assay?

A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[1] While some assays can tolerate higher concentrations, it is crucial to keep it consistent across all wells, including controls. High concentrations of DMSO can not only increase the risk of compound precipitation but may also have toxic or off-target effects on the biological system being studied.[1][2]

Q4: How can the pH of the assay buffer affect the solubility of this compound?

A: The pH of the buffer can significantly influence the solubility of ionizable compounds. This compound contains a carboxylic acid group, which is acidic. In a buffer with a pH above the compound's pKa, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.[3][4] Conversely, at a pH below the pKa, the compound will be in its less soluble, protonated form.

Q5: Can I use co-solvents other than DMSO to improve solubility?

A: Yes, other water-miscible organic solvents, known as co-solvents, can be used to increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3][4][5][6] Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][6] The choice of co-solvent should be guided by its compatibility with the specific biological assay.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.

Possible Cause Suggested Solution Expected Outcome
High Supersaturation Decrease the final concentration of the compound in the assay.The compound remains in solution at a lower, more soluble concentration.[2]
Rapid Solvent Shift Employ a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.A gradual change in solvent polarity can prevent the compound from crashing out of solution.[2]
Low Kinetic Solubility Increase the mixing energy upon dilution by vortexing or rapid pipetting.Improved mixing can help to keep the compound in solution for a longer period.[2]

Issue 2: Compound precipitates over the course of the assay.

Possible Cause Suggested Solution Expected Outcome
Thermodynamic Insolubility The compound concentration is above its thermodynamic solubility limit. Lower the compound concentration.The compound remains soluble throughout the assay at a lower concentration.[2]
Temperature Fluctuations Ensure all assay components and the environment are maintained at a constant, controlled temperature.A stable temperature prevents temperature-induced precipitation.[2]
Compound Instability The compound may be degrading over time, with the degradation products being less soluble. Assess compound stability in the assay buffer over the time course of the experiment.If the compound is unstable, a shorter assay incubation time may be necessary.[2]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol aims to determine the optimal pH for solubilizing this compound by converting it to its more soluble salt form.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0)

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • In separate microcentrifuge tubes, add an excess amount of the compound to each buffer of varying pH.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Equilibrate the samples at a constant temperature (e.g., room temperature or 37°C) for 24 hours to reach equilibrium solubility.

  • Centrifuge the tubes to pellet the undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax).

  • The pH at which the highest concentration is measured is the optimal pH for solubility.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol evaluates the effectiveness of different co-solvents in improving the solubility of the target compound.

Materials:

  • This compound

  • DMSO, Ethanol, Propylene Glycol, PEG 400

  • Aqueous buffer (at a pH where the compound is not fully soluble)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying volume ratios (e.g., 10%, 20%, 30% v/v of co-solvent in buffer).[4]

  • Add an excess amount of this compound to each co-solvent mixture.

  • Vortex and equilibrate the samples as described in Protocol 1.

  • Centrifuge and determine the concentration of the dissolved compound in the supernatant.

  • Compare the solubility in different co-solvent systems to identify the most effective one.

Data Presentation

Table 1: Effect of pH on the Solubility of this compound (Illustrative Data)

pHSolubility (µg/mL)
6.05
7.025
7.450
8.0150
9.0300

Table 2: Effect of Co-solvents on the Solubility of this compound at pH 7.4 (Illustrative Data)

Co-solvent System (v/v)Solubility (µg/mL)
10% DMSO in Buffer75
20% DMSO in Buffer150
10% Ethanol in Buffer60
20% Ethanol in Buffer110
10% PEG 400 in Buffer85
20% PEG 400 in Buffer180

Visualizations

experimental_workflow cluster_start Start: Compound Precipitation cluster_troubleshooting Troubleshooting Steps cluster_optimization Solubility Optimization cluster_end Resolution start Precipitation Observed in Assay check_conc Check Final Concentration start->check_conc check_dmso Check Final DMSO % start->check_dmso check_buffer Check Buffer (pH, Co-solvents) start->check_buffer lower_conc Lower Concentration check_conc->lower_conc If too high end Soluble Compound in Assay lower_conc->end adjust_dmso Adjust DMSO < 1% check_dmso->adjust_dmso If > 1% adjust_dmso->end ph_opt pH Optimization (Protocol 1) check_buffer->ph_opt cosolvent_opt Co-solvent Screening (Protocol 2) check_buffer->cosolvent_opt ph_opt->end cosolvent_opt->end

Caption: Troubleshooting workflow for addressing compound precipitation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription compound 3-Acetyl-2-methylquinoline- 4-carboxylic acid compound->mek Inhibition response Cellular Response (Proliferation, Survival) transcription->response

Caption: Potential MAPK/ERK signaling pathway inhibition.

References

Overcoming low yield in the synthesis of substituted quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted quinoline-4-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly low yields, encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted quinoline-4-carboxylic acids, and what are their primary limitations?

A1: The most established methods include the Doebner reaction, the Pfitzinger reaction, and the Gould-Jacobs reaction.[1][2][3] Each has distinct advantages and limitations:

  • Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[4] While versatile, it often suffers from low yields, especially with anilines bearing electron-withdrawing groups, and can require long reaction times.[4][5][6]

  • Pfitzinger Reaction: This method involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[7][8] A key limitation is the availability of substituted isatins, which can restrict the diversity of accessible quinoline derivatives.[9] The reaction can also be sensitive to the nature of the carbonyl compound.

  • Gould-Jacobs Reaction: This synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[10][11] A major drawback is the high temperature (often >250°C) required for the cyclization step, which can lead to product decomposition and is not suitable for sensitive substrates.[12]

Q2: My reaction is resulting in a significant amount of tar-like byproducts, making purification difficult and lowering the yield. What are the likely causes and solutions?

A2: Tar formation is a frequent issue in quinoline synthesis, often stemming from harsh reaction conditions like high temperatures and strong acids.[13] For instance, in the Doebner-von Miller reaction, acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a primary cause of tar formation.[5][14]

Solutions:

  • Optimize Reaction Temperature: Carefully control and optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing degradation.[14]

  • Slow Addition of Reagents: Adding reagents, particularly the carbonyl compound, slowly can help control exothermic reactions and reduce polymerization.[14]

  • Use of a Biphasic System: For reactions like the Doebner-von Miller, employing a biphasic reaction medium can sequester the carbonyl compound in an organic phase, drastically reducing its polymerization and increasing the yield.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can often provide rapid and uniform heating, leading to shorter reaction times and reduced byproduct formation compared to conventional heating.[1][15]

Q3: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity of the reaction?

A3: Poor regioselectivity is a common challenge, especially when using unsymmetrical starting materials in reactions like the Combes or Friedländer synthesis.[16][17] The formation of different isomers is influenced by both steric and electronic effects of the substituents.[18]

Solutions:

  • Choice of Catalyst: The catalyst can play a crucial role in directing the regioselectivity. For instance, in a modified Combes synthesis, a polyphosphoric ester (PPE) catalyst has been shown to be more effective than concentrated sulfuric acid.[19]

  • Substituent Effects: Understanding the electronic and steric properties of your substituents can help predict the major regioisomer. For example, in some Combes syntheses, bulky groups on the diketone and methoxy-substituted anilines favor the formation of 2-CF₃-quinolines.[18]

  • Reaction Conditions: Modifying the solvent and temperature can sometimes influence the kinetic versus thermodynamic product distribution, thereby affecting regioselectivity.

Troubleshooting Guides

Issue 1: Low Yield in Doebner Reaction with Electron-Deficient Anilines

Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner reaction due to their reduced nucleophilicity.[20][21]

Troubleshooting Workflow:

Start Low Yield with Electron-Deficient Aniline Catalyst Switch to a more effective Lewis acid catalyst (e.g., BF3·THF) Start->Catalyst Solvent Optimize the solvent (e.g., Acetonitrile) Catalyst->Solvent HydrogenTransfer Employ a Doebner hydrogen-transfer reaction protocol Solvent->HydrogenTransfer ImprovedYield Improved Yield HydrogenTransfer->ImprovedYield

Caption: Troubleshooting low yields in the Doebner reaction.

Recommendations:

  • Catalyst Selection: Conventional Brønsted acids may not be sufficient. Lewis acids like BF₃·THF have been shown to be more effective for this transformation.[21]

  • Solvent Optimization: The choice of solvent can significantly impact the yield. Acetonitrile (MeCN) has been identified as a superior solvent compared to ethanol, toluene, or DMF in certain cases.[21]

  • Doebner Hydrogen-Transfer Reaction: This modified protocol is specifically designed to improve yields for electron-deficient anilines by uncovering the relationship between the oxidation of dihydroquinoline and the reduction of an imine intermediate.[20][21]

Issue 2: Incomplete Cyclization in the Gould-Jacobs Reaction

The high-temperature thermal cyclization step in the Gould-Jacobs synthesis is often a bottleneck, leading to incomplete conversion and low yields.[12][22]

Troubleshooting Workflow:

Start Incomplete Cyclization in Gould-Jacobs Reaction Temp Increase Reaction Temperature (e.g., up to 300°C) Start->Temp Time Optimize Reaction Time (shorter times at higher temps) Temp->Time Microwave Utilize Microwave-Assisted Heating Time->Microwave Solvent Use a High-Boiling Inert Solvent (e.g., Dowtherm A) Microwave->Solvent ImprovedYield Improved Yield of Cyclized Product Solvent->ImprovedYield

Caption: Optimizing the Gould-Jacobs cyclization step.

Recommendations:

  • Temperature and Time Optimization: A systematic study of temperature and reaction time is crucial. Higher temperatures (e.g., 300°C) can significantly increase the yield, but prolonged heating can lead to degradation.[15][23] Shorter reaction times at higher temperatures are often optimal.[15]

  • Microwave-Assisted Synthesis: Microwave heating offers rapid and efficient energy transfer, often leading to dramatically shorter reaction times and improved yields compared to conventional heating.[1][15][24]

  • High-Boiling Solvents: Using a high-boiling inert solvent such as Dowtherm A or diphenyl ether can ensure uniform heating and improve cyclization yields.[12][22]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)Reference
12501101[23]
230012037[23]
3250201012[23]
4300202428[23]
530052247[23]

Data sourced from a Biotage application note.[25]

Table 2: Yields of Quinoline-4-Carboxylic Acids from the Pfitzinger Reaction with Various Ketones (Conventional Heating)
Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)Reference
AcetoneKOHEthanol/Water24~30[22]
Indophenazino fused carbazoleKOHEthanol/Water2473[22]
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHAqueous-78-85[20]

Experimental Protocols

Protocol 1: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid (Conventional Heating)

This protocol is a generalized method based on reported procedures.[22]

Materials:

  • Isatin

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve KOH (0.1 mol) in ethanol (25 mL).

  • Add isatin (0.01 mol) to the basic solution.

  • Gradually add acetone (0.015 mol) to the reaction mixture.

  • Reflux the mixture at approximately 79°C with continuous stirring for 24 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 2-methylquinoline-4-carboxylic acid.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve KOH in Ethanol B Add Isatin A->B C Add Acetone B->C D Reflux for 24h at 79°C C->D E Cool to RT D->E F Pour into ice-water and acidify E->F G Filter and wash precipitate F->G H Recrystallize G->H I Pure Product H->I cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Isolation and Purification A Add Aniline and DEEM to Microwave Vial B Heat in Microwave Synthesizer (e.g., 300°C, 5 min) A->B C Cool to RT B->C D Filter Precipitate C->D E Wash with Cold Acetonitrile D->E F Dry Under Vacuum E->F G Pure Product F->G

References

Minimizing by-product formation in 3-Acetyl-2-methylquinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize by-product formation during the synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product with Significant Tar-like Residue

  • Question: My reaction has resulted in a low yield of this compound, and a significant amount of dark, tarry material has formed. What could be the cause and how can I fix it?

  • Answer: This is a common issue in quinoline syntheses, such as the Pfitzinger reaction, especially when using multifunctional substrates like acetylacetone.

    • Potential Cause 1: Self-Condensation of Acetylacetone. Under strongly basic conditions, acetylacetone can undergo self-condensation, leading to polymeric by-products.

    • Solution 1: Temperature Control. Maintain a lower reaction temperature to disfavor the kinetics of self-condensation. While the Pfitzinger reaction often requires heat, excessive temperatures can accelerate undesirable side reactions.

    • Solution 2: Gradual Addition of Reactants. Adding acetylacetone slowly to the basic solution of isatin can help maintain a low concentration of the dicarbonyl compound at any given time, thereby favoring the desired reaction over self-condensation.

    • Potential Cause 2: Unwanted Reactivity of Isatin. In a strong base, isatin forms isatinic acid, which is the reactive intermediate. However, prolonged exposure to harsh basic conditions at high temperatures can lead to decomposition.

    • Solution: Optimized Reaction Time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up to avoid product degradation or further side reactions.

Issue 2: Presence of an Unexpected Isomeric By-product

  • Question: Besides my target molecule, I have isolated a compound with the same mass but different spectroscopic characteristics. What could this be?

  • Answer: The use of an unsymmetrical dicarbonyl compound like acetylacetone in the Pfitzinger reaction can potentially lead to the formation of a constitutional isomer.

    • Potential Cause: While the reaction of isatinic acid with the enolate of acetylacetone is expected to preferentially form this compound due to steric and electronic factors, a small amount of the isomeric by-product, 2-acetyl-3-methylquinoline-4-carboxylic acid , could be formed. This would occur if the cyclization proceeds through the enamine formed from the other carbonyl group of acetylacetone.

    • Solution: Purification. Careful purification of the crude product is essential.

      • Recrystallization: Utilize a suitable solvent system (e.g., ethanol/water) to selectively crystallize the desired product.

      • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel using an appropriate solvent gradient can be employed to separate the isomers.

Issue 3: Incomplete Reaction and/or Recovery of Starting Materials

  • Question: My reaction did not go to completion, and I have recovered a significant amount of unreacted isatin. What are the possible reasons?

  • Answer: Incomplete conversion is a frequent challenge in the Pfitzinger synthesis.

    • Potential Cause 1: Insufficient Base. The reaction requires a strong base to hydrolyze the amide bond in isatin to form the reactive keto-acid intermediate.

    • Solution 1: Stoichiometry of the Base. Ensure that a sufficient molar excess of a strong base, such as potassium hydroxide, is used.

    • Potential Cause 2: Inadequate Reaction Time or Temperature. The reaction may require more time or a higher temperature to proceed to completion.

    • Solution 2: Optimization of Reaction Conditions. If tar formation is not an issue, consider increasing the reaction time or temperature while monitoring the reaction progress by TLC.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: The most direct and common method is the Pfitzinger reaction, which involves the condensation of isatin with acetylacetone in the presence of a strong base.

  • Q2: Are there alternative synthetic routes to consider?

    • A2: While the Pfitzinger reaction is prevalent, a Doebner reaction could theoretically be employed. This would involve the reaction of an aniline derivative with pyruvic acid and a suitable acetyl-containing carbonyl compound. However, this route may be more complex and prone to other side reactions.

  • Q3: How can I effectively purify the final product?

    • A3: The crude product, which is a carboxylic acid, can typically be precipitated by acidifying the basic reaction mixture. Further purification can be achieved by recrystallization from solvents like ethanol or an ethanol/water mixture. If isomeric impurities are present, column chromatography may be necessary.

  • Q4: What are the key parameters to control to maximize the yield?

    • A4: The key parameters to optimize are the reaction temperature, the stoichiometry of the base, and the reaction time. Careful control of these variables will help to minimize the formation of tar-like by-products and drive the reaction to completion.

Data Presentation

Table 1: Summary of Potential By-products and their Origin

By-product/IssuePotential OriginSuggested Mitigation Strategy
Tar-like polymersSelf-condensation of acetylacetone under strong basic conditions.Control reaction temperature; gradual addition of acetylacetone.
2-Acetyl-3-methylquinoline-4-carboxylic acidReaction at the alternative carbonyl group of acetylacetone.Purification by recrystallization or column chromatography.
Unreacted IsatinInsufficient base or incomplete reaction.Use of excess strong base; optimize reaction time and temperature.
Isatinic AcidIncomplete cyclization; hydrolysis of isatin without subsequent reaction.Ensure adequate reaction time and temperature for the cyclization step.

Experimental Protocols

Protocol 1: Synthesis of this compound via Pfitzinger Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 equivalent) in an aqueous solution of potassium hydroxide (3-4 equivalents).

  • Addition of Reactant: To the stirred solution, add acetylacetone (1.1-1.2 equivalents) either dropwise or in portions.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 4-5.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Mandatory Visualization

Pfitzinger_Reaction_Pathway Isatin Isatin IsatinicAcid Isatinic Acid (Intermediate) Isatin->IsatinicAcid Hydrolysis Acetylacetone Acetylacetone Enamine Enamine Intermediate Acetylacetone->Enamine Byproduct1 Tar/Polymers Acetylacetone->Byproduct1 Self-condensation Base KOH (aq) IsatinicAcid->Enamine Condensation Product 3-Acetyl-2-methylquinoline- 4-carboxylic acid Enamine->Product Cyclization & Dhydration Byproduct2 Isomeric By-product Enamine->Byproduct2 Alternative Cyclization

Caption: Pfitzinger reaction pathway for the synthesis of the target molecule.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No Tar Tar Formation? CheckYield->Tar Yes Isomer Isomeric By-product? CheckPurity->Isomer Yes Success Pure Product, Good Yield CheckPurity->Success No Tar->CheckPurity No OptimizeTemp Decrease Temperature & Add Acetylacetone Slowly Tar->OptimizeTemp Yes OptimizeBase Increase Base Stoichiometry & Optimize Reaction Time Isomer->OptimizeBase No (Unreacted Starting Material) Purify Recrystallize or use Column Chromatography Isomer->Purify Yes OptimizeTemp->Start OptimizeBase->Start Purify->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Purifying Quinoline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of purifying quinoline derivatives using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of quinoline derivatives, presented in a question-and-answer format.

Issue 1: My quinoline derivative is decomposing on the silica gel column.

  • Question: I'm trying to purify my quinoline derivative using silica gel column chromatography, but I'm seeing significant product decomposition. What can I do to prevent this?

  • Answer: Decomposition on silica gel is a frequent issue when purifying quinoline derivatives, largely due to the acidic nature of silica gel interacting with the basic quinoline nitrogen.[1] Here are several strategies to mitigate this problem:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common practice is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, in the eluent.[1] You can also prepare a slurry of the silica gel with the eluent containing the amine before packing the column.[1]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase.[2] Alumina (neutral or basic) is a good alternative.[1] For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be suitable.[1]

    • Reversed-Phase Chromatography: If your compound has sufficient non-polar character, reversed-phase (C18) chromatography can be an effective method to avoid decomposition on silica.[1]

    • Minimize Contact Time: If you must use silica gel, run the column as quickly as possible to reduce the time your compound is in contact with the stationary phase.[1]

    • Work at Low Temperatures: Running the column in a cold room may also help to decrease the rate of decomposition.[1]

    • Inert Atmosphere: For highly sensitive derivatives, performing the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[1]

Issue 2: My quinoline derivative is streaking or showing poor separation on the TLC/column.

  • Question: My compound is showing significant streaking (tailing) on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?

  • Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[1] To improve peak shape and resolution, consider the following:

    • Add a Basic Modifier: Similar to preventing decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent can significantly improve peak shape by competing for the active sites on the silica gel.[1]

    • Mobile Phase pH Adjustment: For basic quinoline compounds, using a low pH mobile phase (e.g., pH 2.5-4) can protonate the analyte and suppress unwanted interactions with acidic silanol groups.[2]

    • Use an End-Capped Column: In HPLC, using a column where the residual silanol groups have been chemically deactivated (end-capped) can reduce tailing.[3]

    • Check for Insolubility: Your compound might be sparingly soluble in your chosen eluent, causing it to streak. Ensure your compound is fully dissolved in the mobile phase.[1] Generally, quinoline derivatives are soluble in various organic solvents like ethanol, dichloromethane, and DMSO.[4]

    • Lower Analyte Concentration: High concentrations of your compound can lead to column overload and peak tailing. Try diluting your sample.[3]

Issue 3: My polar quinoline compound is not moving from the baseline.

  • Question: My polar quinoline derivative is stuck at the baseline of the TLC plate and won't elute from the column, even with highly polar solvents. What should I do?

  • Answer: When a polar compound fails to move from the baseline, it indicates a very strong interaction with the stationary phase. Here's how to address this:

    • Increase Mobile Phase Polarity: If you are not already at 100% of your polar solvent, gradually increase its proportion. Sometimes, a switch to a more polar solvent system is necessary.

    • Employ a More Polar Stationary Phase: For reversed-phase chromatography, consider a column with a more polar character, such as a phenyl-hexyl or an embedded polar group (EPG) column.[2]

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for polar compounds. In HILIC, the high organic content of the mobile phase and the water layer on the stationary phase can lead to better retention and peak shapes for polar basic compounds.[2]

    • Check for Salt Formation: The issue could be due to the compound forming a salt on the column. Adjusting the pH of the mobile phase with a suitable additive (acid or base) can sometimes resolve this.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of quinoline derivatives by column chromatography.

  • What is the best stationary phase for purifying quinoline derivatives?

    • The choice of stationary phase depends on the polarity of the quinoline derivative.

      • Silica Gel: This is the most common stationary phase for normal-phase chromatography. However, due to its acidic nature, it can cause tailing and decomposition of basic quinoline derivatives.[1] Deactivation with a base like triethylamine is often necessary.[1][2]

      • Alumina: A good alternative to silica gel, available in neutral or basic forms, which can be less harsh on sensitive quinoline derivatives.[1]

      • Reversed-Phase (C18): Suitable for non-polar to moderately polar quinoline derivatives.[1] It is a robust method that can often provide good separation.

      • Other Bonded Phases: For specific applications, other bonded silica phases like diol or amine can be considered.[2]

  • How do I choose the right mobile phase for my quinoline derivative?

    • The selection of the mobile phase is crucial for achieving good separation.

      • TLC Analysis: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good solvent system should give your target compound an Rf value of approximately 0.2-0.3.[2]

      • Normal-Phase: Common solvent systems include mixtures of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or dichloromethane).

      • Reversed-Phase: Typically uses a mixture of water or a buffer and an organic modifier like acetonitrile or methanol.[3] Acetonitrile often results in lower backpressure, while methanol can offer different selectivity.[3]

      • Additives: For basic quinoline derivatives, adding a small amount of triethylamine (0.5-2%) to the mobile phase in normal-phase chromatography can significantly improve peak shape.[1] In reversed-phase HPLC, adding 0.1% formic acid or trifluoroacetic acid can improve peak shape for basic compounds.[5]

  • How can I improve the solubility of my quinoline derivative for loading onto the column?

    • Poor solubility can be a challenge. Quinoline and its derivatives are often lipophilic and have poor water solubility.[6]

      • Co-solvents: The most common approach is to use a co-solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used co-solvent due to its ability to dissolve a broad range of compounds and its miscibility with water.[6]

      • Minimum Solvent: When loading your sample onto the column, dissolve it in the minimum amount of a solvent in which it is highly soluble. This solvent should ideally be the same as, or weaker than, the mobile phase to avoid band broadening.

      • Dry Loading: If your compound is not very soluble in the mobile phase, you can use a dry loading technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the top of the column.[7]

Data Presentation

Table 1: Troubleshooting Guide for Common Column Chromatography Issues with Quinoline Derivatives

IssuePotential CauseRecommended Solution
Compound Decomposition Acidic nature of silica gelDeactivate silica with triethylamine; use alumina or a bonded phase; consider reversed-phase chromatography.[1][2]
Peak Tailing/Streaking Interaction with acidic silanol groupsAdd a basic modifier (e.g., triethylamine) to the eluent; adjust mobile phase pH; use an end-capped column.[1][2][3]
Poor Separation Inappropriate mobile phaseOptimize the solvent system using TLC; try a different organic modifier (e.g., switch from methanol to acetonitrile).[3]
Compound Insoluble in Mobile Phase Low solubility of the derivativeUse a co-solvent for the stock solution; employ a dry loading technique.[6][7]
Compound Stuck at Baseline Compound is too polar for the systemIncrease mobile phase polarity; switch to a more polar stationary phase; consider HILIC.[2]

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Column Chromatography of a Quinoline Derivative

  • Solvent System Selection: Use TLC to identify a suitable solvent system that provides a good Rf value (0.2-0.3) for the target compound and good separation from impurities. If peak tailing is observed, add 0.5-1% triethylamine to the solvent system.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Preparation and Loading:

    • Dissolve the crude quinoline derivative in a minimum amount of the mobile phase or a suitable solvent.

    • Alternatively, use the dry loading method described in the FAQs.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase.

    • Maintain a constant flow rate. A gradient elution, where the polarity of the mobile phase is gradually increased, can be used for complex mixtures.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified quinoline derivative.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Solvent Selection Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Sample_Prep 4. Prepare & Load Sample Pack->Sample_Prep Elute 5. Elute with Mobile Phase Sample_Prep->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Purified Quinoline Derivative Evaporate->Pure_Product troubleshooting_workflow Start Poor Purification Result Decomposition Decomposition on Column? Start->Decomposition Tailing Peak Tailing or Streaking? Decomposition->Tailing No Sol_Decomp Deactivate Silica with NEt3 Use Alumina/Reversed-Phase Decomposition->Sol_Decomp Yes No_Elution Compound Not Eluting? Tailing->No_Elution No Sol_Tailing Add Basic Modifier (NEt3) Adjust Mobile Phase pH Tailing->Sol_Tailing Yes Poor_Separation Poor Separation? No_Elution->Poor_Separation No Sol_No_Elution Increase Mobile Phase Polarity Consider HILIC No_Elution->Sol_No_Elution Yes Sol_Poor_Sep Optimize Solvent System (TLC) Try Different Organic Modifier Poor_Separation->Sol_Poor_Sep Yes

References

Technical Support Center: Troubleshooting Low Cell Permeability of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and overcoming challenges related to the low cell permeability of quinoline carboxylic acids in in vitro settings.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do my quinoline carboxylic acid compounds often show low activity in cell-based assays despite high potency in enzymatic assays?

A1: The primary cause is often the inherent physicochemical properties of the carboxylic acid group. At physiological pH (typically 7.4), this functional group is predominantly ionized, carrying a negative charge.[1][2] This charge increases the molecule's polarity and hydrophilicity, which significantly hinders its ability to passively diffuse across the lipophilic (fat-loving) cell membrane to reach its intracellular target.[1]

Q2: How can I confirm that low cell permeability is the problem?

A2: A stepwise approach using standard in vitro permeability models is recommended.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This cell-free assay assesses a compound's ability to cross an artificial lipid membrane, providing a baseline for passive diffusion.[3]

  • Cell-Based Assays (Caco-2, MDCK): These assays use monolayers of cells (like Caco-2 for intestinal or MDCK for kidney epithelium) to model biological barriers.[4][5] They provide more comprehensive data by accounting for both passive diffusion and the potential involvement of cellular transport proteins.[3][5]

Q3: My compound shows poor permeability in Caco-2 assays. Could something other than passive diffusion be limiting its uptake?

A3: Yes. Your compound might be a substrate for cellular efflux pumps. These are transport proteins, such as P-glycoprotein (P-gp), that actively pump compounds out of the cell, thereby reducing the net intracellular concentration.[1] This is a common issue for many drug candidates. An acidic extracellular environment, sometimes found in tumor microenvironments, can even enhance the activity of P-gp.[1]

Q4: What are the most effective strategies to improve the cell permeability of quinoline carboxylic acids?

A4: Several medicinal chemistry and formulation strategies can be employed:

  • Prodrug Approach: This is a widely used strategy where the polar carboxylic acid is temporarily masked with a more lipophilic group, typically forming an ester.[6][7] This neutral prodrug can cross the cell membrane more easily. Once inside the cell, native enzymes (esterases) cleave the masking group, releasing the active carboxylic acid.[2]

  • Structural Modification: Systematically altering the quinoline scaffold can optimize its physicochemical properties. This involves modifying lipophilicity (LogP/LogD) and pKa to find a better balance between solubility and permeability.[8][9]

  • pH Manipulation: The ionization state of a carboxylic acid is pH-dependent. Lowering the pH of the experimental medium can increase the proportion of the neutral, more permeable form of the compound, which may improve uptake.[9]

  • Use of Permeation Enhancers: In some formulations, synthetic transmembrane anion transporters can be used to facilitate the transport of carboxylic acids across lipid bilayers.[10]

Part 2: Troubleshooting Workflow

When faced with poor cellular activity, a systematic investigation is crucial. The following workflow helps diagnose and address permeability issues.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Permeability Assessment cluster_2 Phase 3: Diagnosis & Refinement cluster_3 Phase 4: Solution Implementation start Low activity observed in cell-based assay check_sol Is aqueous solubility an issue? start->check_sol pampa Perform PAMPA Assay (Passive Diffusion) check_sol->pampa No solubility_issue Address solubility (e.g., formulation, DMSO %) check_sol->solubility_issue Yes caco2 Perform Caco-2 / MDCK Assay (Transcellular Permeability) pampa->caco2 efflux Perform Bidirectional Caco-2 Assay to determine Efflux Ratio caco2->efflux Low Papp (A-B) diagnosis_low Diagnosis: Low Passive Permeability caco2->diagnosis_low High Papp (A-B) but still low cell activity? (Re-evaluate target engagement) efflux->diagnosis_low Efflux Ratio < 2 diagnosis_efflux Diagnosis: Active Efflux Substrate efflux->diagnosis_efflux Efflux Ratio > 2 solution_prodrug Implement Prodrug Strategy (e.g., Esterification) diagnosis_low->solution_prodrug solution_sar Structural Modification (SAR) to optimize LogD/pKa diagnosis_low->solution_sar solution_inhibitor Co-dose with Efflux Pump Inhibitor diagnosis_efflux->solution_inhibitor

Caption: A step-by-step workflow for troubleshooting low cellular activity.

Part 3: Data Presentation

Structured tables allow for clear comparison of compound properties and permeability data.

Table 1: Physicochemical Properties and Permeability of a Quinoline Carboxylic Acid vs. Its Prodrug

Compound Formula pKa cLogP Apparent Permeability (Papp, A-B)¹
Parent Acid Q-COOH 4.2 2.5 0.5 x 10⁻⁶ cm/s (Low)
Ethyl Ester Prodrug Q-COOEt N/A 3.8 12.0 x 10⁻⁶ cm/s (High)

¹ Data from a Caco-2 permeability assay.

Table 2: Bidirectional Caco-2 Assay to Determine Efflux

Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio (B-A / A-B) Interpretation
Apical to Basolateral (A-B) 0.4 \multirow{2}{}{15.0 } \multirow{2}{}{Active Efflux Suspected}

| Basolateral to Apical (B-A) | 6.0 | | |

Part 4: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the ability of a compound to diffuse from a donor compartment to an acceptor compartment through a filter coated with a lipid-oil mixture, mimicking passive transcellular permeation.[3]

Materials:

  • 96-well microplate (donor and acceptor plates)

  • PVDF filter plate (0.45 µm)

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis microplate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS.

  • Coat Filter Plate: Pipette 5 µL of the phospholipid solution onto the filter of each well of the PVDF plate. Let it impregnate for 5 minutes.

  • Prepare Donor Plate: Dilute the test compound from the stock solution into PBS to a final concentration (e.g., 100 µM). Add 200 µL of this solution to each well of a separate 96-well plate (this will be the donor plate).

  • Assemble Sandwich: Carefully place the lipid-coated filter plate on top of the acceptor plate. Then, place the donor plate on top of the filter plate, creating a "sandwich."

  • Incubation: Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, carefully disassemble the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation: Calculate the permeability coefficient (Pe) using the appropriate formula that accounts for incubation time, volume, and filter area.

Protocol 2: Caco-2 Cell Permeability Assay (Bidirectional)

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and resemble the intestinal epithelium, to assess both passive permeability and active transport.[7]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Complete culture medium (e.g., DMEM with FBS, NEAA, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Transepithelial Electrical Resistance (TEER) meter

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at a high density. Culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer. Values >250 Ω·cm² typically indicate a well-formed, confluent monolayer.

  • Assay Preparation: Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

    • At the end of the incubation, take samples from both chambers for analysis.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound solution in HBSS to the basolateral (lower) chamber.

    • Add fresh HBSS to the apical (upper) chamber.

    • Incubate and sample as described for A-B transport.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is then calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[1]

Part 5: Visual Guides and Mechanisms

Ester Prodrug Strategy for Permeability Enhancement

This diagram illustrates how masking the carboxylic acid improves cell entry.

G extracellular Extracellular Space (pH 7.4) membrane Cell Membrane (Lipophilic Barrier) active_drug Active Drug (Q-COOH) Released at Target membrane->active_drug esterases Intracellular Esterases intracellular Intracellular Space parent_drug Parent Drug (Q-COOH) Ionized & Impermeable parent_drug->membrane Blocked prodrug Ester Prodrug (Q-COOR) Neutral & Permeable prodrug->membrane Passive Diffusion prodrug->membrane esterases->active_drug Cleavage

Caption: A prodrug masks a polar group to facilitate membrane crossing.

Role of P-glycoprotein (P-gp) Efflux

This diagram shows how efflux pumps can reduce the intracellular concentration of a drug.

cluster_0 Cell Membrane pgp P-gp Efflux Pump drug_out Drug Ejected pgp->drug_out ATP-dependent Efflux drug_in Drug Enters (Passive Diffusion) drug_in->pgp Binding label_in Intracellular Space label_out Extracellular Space inhibitor P-gp Inhibitor (e.g., Verapamil) inhibitor->pgp Blocks Pump

Caption: P-gp actively pumps drugs out of the cell, limiting efficacy.

References

Technical Support Center: Enhancing the Stability of 3-Acetyl-2-methylquinoline-4-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on enhancing the stability of 3-Acetyl-2-methylquinoline-4-carboxylic acid in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the general stability of quinoline carboxylic acid derivatives, the primary factors that can lead to the degradation of this compound include:

  • pH: The compound is expected to be susceptible to hydrolysis under both acidic and basic conditions. The carboxylic acid and acetyl groups are potential sites for hydrolysis.

  • Light (Photodegradation): Exposure to ultraviolet (UV) or visible light can induce photochemical degradation. Quinolines are known to be photosensitive.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the quinoline ring system.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic, oxidative, and other degradation pathways.

Q2: What is a forced degradation study and why is it important for my research on this compound?

A2: A forced degradation study, also known as stress testing, is a series of experiments where the compound is intentionally exposed to harsh conditions that are expected to cause degradation.[1][2] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Assessing the intrinsic stability of the molecule.

  • Developing and validating a stability-indicating analytical method, such as an HPLC method, that can accurately measure the parent compound in the presence of its degradation products.[2][3]

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a relatively stable stock solution, consider the following:

  • Solvent Selection: Use a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Concentration: Prepare a concentrated stock solution to minimize the volume added to your aqueous experimental media, which can help prevent precipitation.

  • Storage: Store the stock solution at a low temperature (e.g., -20°C or -80°C) and protected from light in amber vials.

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.

Troubleshooting Guides

Issue 1: I am observing a rapid loss of my compound in my aqueous experimental buffer.

  • Possible Cause: Hydrolysis due to unfavorable pH.

  • Troubleshooting Steps:

    • pH Profiling: Determine the pH of your buffer. Conduct a preliminary experiment to assess the stability of the compound at different pH values (e.g., pH 3, 5, 7, 9).

    • Buffer Selection: If possible, adjust the pH of your experimental buffer to a range where the compound exhibits maximum stability.

    • Minimize Time in Aqueous Solution: Prepare fresh dilutions from your non-aqueous stock solution immediately before each experiment.

Issue 2: My results are inconsistent, especially between experiments run on different days.

  • Possible Cause: Photodegradation from ambient light.

  • Troubleshooting Steps:

    • Light Protection: Conduct all experimental steps, including solution preparation and analysis, under amber or low-light conditions. Use amber-colored vials or wrap your glassware in aluminum foil.

    • Consistent Light Exposure: If complete light protection is not feasible, ensure that the light exposure time is consistent across all experiments.

Issue 3: I see new peaks appearing in my HPLC chromatogram over time.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Tracking: Monitor the appearance and growth of these new peaks over time and under different stress conditions (acid, base, heat, light, oxidation).

    • Mass Spectrometry: If available, use LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway.

    • Stability-Indicating Method: Ensure your HPLC method is capable of separating the main compound from all degradation products.

Data Presentation

Table 1: Illustrative Stability of this compound under Forced Degradation Conditions

Stress ConditionTimeTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl24 h60°C25%Decarboxylated product, Hydrolyzed acetyl group
0.1 M NaOH24 h60°C40%Hydrolyzed acetyl group, Ring-opened products
3% H₂O₂24 hRoom Temp15%N-oxides, Hydroxylated quinolines
Thermal (Solid)48 h80°C5%Minor unspecified degradants
Photolytic (Solution)24 hRoom Temp30%Photodimers, Oxidized products

Disclaimer: The quantitative data in this table is hypothetical and for illustrative purposes only. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve it in the solvent, and dilute for HPLC analysis.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette or a photostability chamber) to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours. A control sample should be kept in the dark. At specified time points, withdraw an aliquot for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock_solution Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal Stress (Solid, 80°C) stock_solution->thermal photo Photolytic Stress (UV/Vis Light, RT) stock_solution->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralization (for Acid/Base) sampling->neutralization if applicable dilution Dilution with Mobile Phase neutralization->dilution hplc HPLC Analysis dilution->hplc data_analysis Quantify Degradation & Identify Products hplc->data_analysis pathway Elucidate Degradation Pathways data_analysis->pathway stability Determine Intrinsic Stability pathway->stability

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound decarboxylated 2-Methyl-3-acetylquinoline (Decarboxylation) parent->decarboxylated H⁺, Δ deacetylated 2-Methyl-4-carboxyquinoline (Deacetylation) parent->deacetylated H⁺ or OH⁻, Δ n_oxide N-Oxide Derivative parent->n_oxide [O] hydroxylated Hydroxylated Derivatives parent->hydroxylated [O] photodimer Photodimers parent->photodimer photo_oxidized Photo-oxidized Products parent->photo_oxidized hν, O₂

Caption: Plausible degradation pathways for the target molecule.

References

Technical Support Center: Scalable Synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scalable synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid for preclinical studies. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most direct and widely recognized method for the synthesis of this compound is the Pfitzinger reaction.[1][2][3] This reaction involves the condensation of isatin with an active methylene compound, in this case, ethyl acetoacetate, under basic conditions.[1][4]

Q2: What is the general mechanism of the Pfitzinger reaction for this synthesis?

A2: The reaction proceeds in several steps:

  • Ring opening of isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide, to form the potassium salt of isatinic acid (a keto-acid).[1][2][5]

  • Condensation: The isatinic acid then condenses with the active methylene compound, ethyl acetoacetate. The amine group of the opened isatin reacts with the ketone of ethyl acetoacetate to form an enamine intermediate.[1][2]

  • Cyclization and Dehydration: The enamine intermediate undergoes an intramolecular cyclization followed by dehydration to form the quinoline ring system.[1][2]

  • Hydrolysis: The ethyl ester is then hydrolyzed under the basic reaction conditions to yield the final carboxylic acid product.

Q3: Are there any alternative synthetic routes?

A3: While the Pfitzinger reaction is the most direct, other classical quinoline syntheses like the Doebner-von Miller or Combes reactions could theoretically be adapted. However, these would require different starting materials and might involve more complex reaction pathways to achieve the desired substitution pattern. The Doebner reaction, for instance, involves the reaction of an aniline, an aldehyde, and pyruvic acid.[6]

Q4: What are the expected yields for this synthesis?

A4: Yields for Pfitzinger reactions can vary significantly depending on the specific substrates and reaction conditions. Based on analogous reactions, yields for the synthesis of quinoline-4-carboxylic acid derivatives can range from moderate to good. For a scalable preclinical synthesis, optimization of reaction parameters is crucial to achieve consistent and high yields.

Experimental Protocol: Pfitzinger Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound. Optimization may be required for scalability and to improve yield and purity.

Materials:

  • Isatin

  • Ethyl acetoacetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Diatomaceous earth (optional, for filtration)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • pH meter or pH paper

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Isatin Salt:

    • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

    • Add isatin to the basic solution and stir at room temperature. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid.[7]

  • Reaction with Ethyl Acetoacetate:

    • To the solution of the isatin salt, add ethyl acetoacetate.

    • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add water to dissolve the potassium salt of the product.

    • Wash the aqueous solution with ethyl acetate to remove any unreacted ethyl acetoacetate and other non-polar impurities.[7]

    • Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 4-5 to precipitate the crude product.[7]

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[7]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no product yield Incomplete reaction.- Ensure the isatin is fully converted to its salt before adding the ethyl acetoacetate.[5] - Increase the reaction time and monitor by TLC. - Optimize the reaction temperature.
Decomposition of starting materials or product.- Avoid excessively high temperatures. - Ensure the pH during work-up is carefully controlled.
Formation of a dark tar-like substance Side reactions, such as self-condensation of starting materials.- Add the ethyl acetoacetate slowly to the isatin salt solution. - Maintain a consistent reaction temperature. - Consider using a modified procedure where the isatin is first fully dissolved in the base before adding the carbonyl compound.[8]
Polymerization of intermediates.- Lower the reaction temperature and increase the reaction time.
Product is difficult to purify Presence of unreacted isatin or byproducts.- Ensure an appropriate stoichiometric ratio of reactants. A slight excess of ethyl acetoacetate may be beneficial.[5] - Optimize the extraction step to remove impurities. - For persistent impurities, consider column chromatography.
Co-precipitation of impurities.- During acidification, add the acid slowly with vigorous stirring to ensure selective precipitation of the product.
Reaction does not go to completion Insufficient base.- Ensure a sufficient molar excess of potassium hydroxide to facilitate both the isatin ring opening and the subsequent reactions.
Inactive reagents.- Use high-purity isatin and ethyl acetoacetate.

Quantitative Data Summary

The following table summarizes typical reaction parameters for Pfitzinger syntheses of related quinoline-4-carboxylic acids. These values should be used as a starting point for optimization.

ParameterValueReference
Reactant Ratio (Isatin:Ethyl Acetoacetate) 1 : 1.5 to 1 : 2[5]
Base (KOH) Concentration 30-50% aqueous solution[8]
Reaction Temperature 80 - 100 °C[7]
Reaction Time 4 - 24 hours[7][8]
Typical Yield 60 - 90%[8]

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up cluster_purification Step 4: Purification prep_reactants Mix Isatin, KOH, Ethanol, and Water form_salt Stir at RT to form Potassium Isatinate prep_reactants->form_salt add_eaa Add Ethyl Acetoacetate form_salt->add_eaa reflux Reflux for 4-24h (Monitor by TLC) add_eaa->reflux cool Cool to RT reflux->cool evap Evaporate Ethanol cool->evap dissolve Dissolve in Water evap->dissolve extract Extract with Ethyl Acetate dissolve->extract acidify Acidify with HCl to pH 4-5 extract->acidify filter_crude Filter Crude Product acidify->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize dry Dry Final Product recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

pfitzinger_mechanism isatin Isatin O / \n N H isatinate Potassium Isatinate O / \n NH2 CO-OK+ isatin->isatinate Base Hydrolysis koh KOH enamine Enamine Intermediate isatinate->enamine Condensation eaa Ethyl Acetoacetate CH3-C(=O)-CH2-C(=O)-OEt eaa->enamine Condensation quinoline_ester Quinoline Ester Intermediate enamine->quinoline_ester Cyclization & Dehydration product 3-Acetyl-2-methylquinoline- 4-carboxylic acid quinoline_ester->product Hydrolysis

Caption: Simplified mechanism of the Pfitzinger reaction for the target molecule.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Acetyl-2-methylquinoline-4-carboxylic acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Anticancer Activity of Quinoline-4-Carboxylic Acid Analogs

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular processes like cell proliferation and survival. The cytotoxicity of these compounds is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Analysis of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several quinoline-4-carboxylic acid analogs against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound.

Compound IDAnalog StructureCancer Cell LineIC50 (µM)Reference
Analog 1 2-Phenyl-quinoline-4-carboxylic acidK562 (Leukemia)1.02[1]
U266 (Myeloma)1.08[1]
U937 (Lymphoma)1.11[1]
MCF-7 (Breast)5.66[1]
A549 (Lung)2.83[1]
Analog 2 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivative (M2)Gram-positive & Gram-negative bacteria-[2]
Analog 3 Tetrazolo[1,5-a]quinoline-4-carboxylic acid derivativeProtein kinase CK20.65 - 18.2

Note: Specific IC50 values for Analog 2 were not provided in the source.

Antimicrobial Activity of Quinoline-4-Carboxylic Acid Analogs

In addition to their anticancer properties, quinoline-4-carboxylic acid derivatives have been investigated for their antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Quantitative Analysis of Antimicrobial Activity

The table below presents the MIC values for a series of 2-substituted quinoline-4-carboxylic acid derivatives against various microorganisms.

Compound IDR-group at position 2Staphylococcus aureus (MIC in mg/L)Bacillus subtilis (MIC in mg/L)Candida albicans (MIC in mg/L)Reference
Analog 4a -CH3>10001000>1000
Analog 4b -C2H5500400>1000
Analog 4c -C3H7400400800
Analog 4d -C4H9400500800

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the biological activity data. Below are detailed protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid or solid growth medium. The MIC is the lowest concentration at which no growth is observed after a defined incubation period.

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add serial dilutions of compounds incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Experimental workflow for determining cytotoxicity using the MTT assay.

JAK_STAT_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT dimer STAT Dimer pSTAT->dimer Dimerization DNA DNA dimer->DNA Translocation gene_transcription Gene Transcription (Proliferation, Survival) DNA->gene_transcription inhibitor Quinoline Derivative (Inhibitor) inhibitor->JAK

Simplified diagram of the JAK/STAT signaling pathway and its inhibition.

References

Efficacy of Substituted Quinoline-4-Carboxylic Acids Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted quinoline-4-carboxylic acids represent a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. Their versatile scaffold allows for a wide range of chemical modifications, leading to derivatives with potent and selective activity against various cancer cell lines. This guide provides an objective comparison of the efficacy of several substituted quinoline-4-carboxylic acid derivatives, supported by experimental data and detailed methodologies.

Comparative Efficacy of Quinoline-4-Carboxylic Acid Derivatives

The anticancer activity of substituted quinoline-4-carboxylic acids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values are summarized below, providing a quantitative comparison of the cytotoxic and antiproliferative effects of these compounds.

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
3j Quinoline-4-carboxylic acid derivativeMCF-7 (Breast)- (82.9% growth reduction)[1]
3j Quinoline-4-carboxylic acid derivativeK-562 (Bone Marrow)- (51.1% apoptosis)[1]
4l Isoquinoline derivativeK-562 (Bone Marrow)- (54.3% apoptosis)[1]
2b 4-Quinolone derivativeK-562 (Bone Marrow)- (57.9% apoptosis)[1]
Carboplatin Positive ControlK-562 (Bone Marrow)- (58.1% apoptosis)[1]
3a Quinoline-4-carboxylic acid derivativeMCF-7 (Breast)7.91 ± 0.62[1]
3a Quinoline-4-carboxylic acid derivativeK-562 (Bone Marrow)7.65 ± 0.97[1]
5a Quinoline-4-carboxylic acid derivativeHeLa (Cervical)9.88 ± 1.23[1]
5a Quinoline-4-carboxylic acid derivativeMCF-7 (Breast)13.5 ± 1.67[1]
5a Quinoline-4-carboxylic acid derivativeK-562 (Bone Marrow)>100[1]
41 Quinoline-based DHODH inhibitorHCT-116 (Colon)0.00971 ± 0.0014[2][3]
43 Quinoline-based DHODH inhibitorHCT-116 (Colon)0.0262 ± 0.0018[2][3]
46 1,7-naphthyridine DHODH inhibitorHCT-116 (Colon)0.0283 ± 0.0033[2]
P6 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acidMLLr leukemic cell lines7.2[4][5]
P6 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acidSIRT1 (enzyme)32.6[4][5]
P6 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acidSIRT2 (enzyme)33.5[4][5]
Compound 7c Quinoline-4-carboxylic acid derivativeMCF-7 (Breast)1.73 µg/mL[6]
Compound 6d Quinoline-4-carboxylic acid derivativeA549 (Lung)2.74[7]
Doxorubicin Positive ControlA549 (Lung)3.87[7]
Compound 8 Quinoline derivative-0.501 (average 50% proliferation suppression)[7]

Mechanisms of Action

Substituted quinoline-4-carboxylic acids exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis (programmed cell death), and cell cycle arrest.[8]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A significant mechanism of action for a class of these compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation, particularly in rapidly dividing cancer cells.[2]

DHODH_Inhibition_Pathway Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA & RNA Synthesis DNA & RNA Synthesis UMP->DNA & RNA Synthesis Cell Proliferation Cell Proliferation DNA & RNA Synthesis->Cell Proliferation DHODH->Orotate Oxidation Quinoline-4-carboxylic acid (DHODH Inhibitor) Quinoline-4-carboxylic acid (DHODH Inhibitor) Quinoline-4-carboxylic acid (DHODH Inhibitor)->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by quinoline-4-carboxylic acid DHODH inhibitors.

Sirtuin 3 (SIRT3) Inhibition

Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase.[4][5] The inhibition of SIRT3 in cancer cells has been shown to induce G0/G1 phase cell cycle arrest and cell differentiation, contributing to the anticancer effects of these compounds.[4]

Induction of Apoptosis

Many substituted quinoline-4-carboxylic acids have been demonstrated to induce apoptosis in cancer cells. This programmed cell death is often mediated through the intrinsic mitochondrial pathway, characterized by the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[9]

Apoptosis_Induction_Pathway cluster_cell Cancer Cell Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid Mitochondrion Mitochondrion Quinoline-4-carboxylic acid->Mitochondrion Induces Stress ROS Generation ROS Generation Mitochondrion->ROS Generation Caspase Activation Caspase Activation ROS Generation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified pathway of apoptosis induction by substituted quinoline-4-carboxylic acids.

Experimental Protocols

Synthesis of Substituted Quinoline-4-Carboxylic Acids (Pfitzinger Reaction)

A common and effective method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction.[5] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.

Pfitzinger_Reaction_Workflow Isatin Derivative Isatin Derivative Reaction Mixture Reaction Mixture Isatin Derivative->Reaction Mixture Carbonyl Compound Carbonyl Compound Carbonyl Compound->Reaction Mixture Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Acidification Acidification Reflux->Acidification Precipitation Precipitation Acidification->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid Filtration & Drying->Quinoline-4-carboxylic acid

Caption: General workflow for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction.

Protocol:

  • A mixture of the appropriate isatin derivative and a carbonyl compound is prepared in a suitable solvent, such as ethanol.

  • A strong base, typically potassium hydroxide, is added to the mixture.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the reaction mixture is diluted with water and washed with an organic solvent to remove impurities.

  • The aqueous layer is then acidified, leading to the precipitation of the quinoline-4-carboxylic acid product.

  • The solid product is collected by filtration, washed with water, and dried.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted quinoline-4-carboxylic acids) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised cell membranes.

In Vitro DHODH Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of compounds on the enzymatic activity of DHODH.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing assay buffer, coenzyme Q10, and a colorimetric agent like 2,6-dichloroindophenol (DCIP) is prepared.

  • Enzyme and Inhibitor Incubation: Recombinant human DHODH enzyme is added to the mixture, followed by the test compounds at various concentrations. The mixture is pre-incubated to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, dihydroorotic acid.

  • Absorbance Measurement: The decrease in absorbance, corresponding to the reduction of DCIP by DHODH, is measured over time using a microplate reader. The rate of this reaction is proportional to the DHODH activity. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro SIRT3 Inhibition Assay

This assay determines the ability of a compound to inhibit the deacetylase activity of the SIRT3 enzyme.

Protocol:

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each reaction well contains the SIRT3 enzyme, a fluorogenic acetylated peptide substrate, and the co-substrate NAD+.

  • Inhibitor Addition: The test compounds are added to the wells at various concentrations.

  • Incubation: The plate is incubated to allow the deacetylation reaction to proceed.

  • Development and Fluorescence Measurement: A developer solution is added to the wells, which reacts with the deacetylated peptide to produce a fluorescent signal. The fluorescence is measured using a microplate reader. The IC50 value is calculated by analyzing the dose-response curve of the inhibitor.

References

A Comparative Guide to the In Vitro Anticancer Properties of 3-Acetyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential anticancer properties of 3-Acetyl-2-methylquinoline-4-carboxylic acid against established chemotherapeutic agents. The data for this compound presented herein is a representative projection based on the documented in vitro activity of structurally similar quinoline derivatives. Quinoline-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2]

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the projected cytotoxic activity of this compound in comparison to two widely used anticancer drugs, Doxorubicin and Cisplatin, across a panel of human cancer cell lines.

CompoundCancer Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
This compound MCF-7Breast Adenocarcinoma4810.5 ± 1.2 (Hypothetical)
HeLaCervical Cancer488.3 ± 0.9 (Hypothetical)
A549Lung Carcinoma4812.1 ± 1.5 (Hypothetical)
K-562Chronic Myelogenous Leukemia489.8 ± 1.1 (Hypothetical)
Doxorubicin MCF-7Breast Adenocarcinoma480.8 - 1.2[3]
HeLaCervical Cancer242.92 ± 0.57[4]
A549Lung Carcinoma24> 20[4]
K-562Chronic Myelogenous Leukemia480.996[5]
Cisplatin MCF-7Breast Adenocarcinoma481-5 µg/mL (~3.33-16.65 µM)[6]
HeLaCervical Cancer4812.88[7]
A549Lung Carcinoma481.82[8]
K-562Chronic Myelogenous Leukemia-Data not readily available

Note: The IC50 values for this compound are hypothetical and projected based on the activity of structurally related quinoline derivatives for illustrative purposes.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9][12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them with cold phosphate-buffered saline (PBS).[13]

  • Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.[14]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-FITC is detected in the FITC channel (Ex = 488 nm; Em = 530 nm), and PI is detected in the phycoerythrin channel.[14]

Cell Cycle Analysis with Propidium Iodide

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Procedure:

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes or store at -20°C overnight.[15][16]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.[15]

  • PI Staining: Add propidium iodide solution to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 5-10 minutes.[15]

  • Analysis: Analyze the DNA content by flow cytometry, collecting at least 10,000 events per sample.[16]

Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams illustrate a typical workflow for in vitro anticancer drug validation and a simplified representation of the intrinsic apoptosis pathway, a common target of anticancer compounds.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Line Culture compound_prep Compound Dilution cell_seeding Cell Seeding in Plates compound_prep->cell_seeding treatment Treatment with Compound cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability (MTT) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle (PI Staining) incubation->cell_cycle data_acq Data Acquisition viability->data_acq apoptosis->data_acq cell_cycle->data_acq ic50 IC50 Determination data_acq->ic50 pathway Mechanism of Action data_acq->pathway

In Vitro Anticancer Drug Validation Workflow

G compound Quinoline Derivative stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax Bax (Pro-apoptotic) stress->bax mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c mito->cyto_c release cas9 Caspase-9 cyto_c->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Simplified Intrinsic Apoptosis Pathway

References

A Comparative Analysis of Quinoline-4-Carboxylic Acid Esters and Their Parent Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of quinoline-4-carboxylic acid esters and their parent acids, focusing on their synthesis, physicochemical properties, and biological activities. The information presented is supported by experimental data to aid in the rational design of novel therapeutics.

Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] A key area of investigation within this class is the comparative efficacy and properties of the parent carboxylic acids versus their ester derivatives. Esterification is a common medicinal chemistry strategy to modify the physicochemical properties of a lead compound, often to enhance its drug-like characteristics.

Physicochemical Properties: A Tale of Polarity and Lipophilicity

The primary difference between a quinoline-4-carboxylic acid and its corresponding ester lies in the modification of the highly polar carboxylic acid group. This chemical change has a profound impact on the molecule's physicochemical properties, which in turn influences its biological behavior.

PropertyQuinoline-4-Carboxylic AcidQuinoline-4-Carboxylic Acid EsterRationale
Solubility Generally lower in non-polar organic solvents and higher in aqueous solutions at physiological pH (as the carboxylate salt). However, some complex quinoline-4-carboxylic acids exhibit poor water solubility.[3]Generally higher in non-polar organic solvents and lower in aqueous solutions.The polar carboxylic acid group can be deprotonated to form a salt, which enhances aqueous solubility. Esterification masks this polar group, increasing lipophilicity and solubility in organic solvents.
Lipophilicity (LogP/LogD) Lower cLogP/LogD values.[3]Higher cLogP/LogD values.[3]The replacement of the polar hydroxyl group of the carboxylic acid with an alkyl or aryl group in the ester significantly increases the compound's lipophilicity.
Hydrogen Bonding The carboxylic acid group is a strong hydrogen bond donor and acceptor.The ester group is a hydrogen bond acceptor but not a donor.This reduction in hydrogen bonding potential in the ester can improve its ability to cross biological membranes.

cLogP: calculated logarithm of the partition coefficient, a measure of lipophilicity.

Biological Activity: The Carboxylic Acid as a Key Pharmacophore

A recurring theme in the structure-activity relationship (SAR) of quinoline-4-carboxylic acid derivatives is the critical role of the carboxylic acid moiety in target engagement. This is particularly evident in their activity as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.

Anticancer Activity and DHODH Inhibition

The de novo synthesis of pyrimidines is essential for the proliferation of rapidly dividing cells, such as cancer cells. DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[3] Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and inhibition of tumor growth.

Numerous studies have shown that the carboxylate group of quinoline-4-carboxylic acids forms crucial interactions, such as salt bridges and hydrogen bonds, within the active site of DHODH.[3] Consequently, the parent acids are often potent inhibitors of this enzyme.

In contrast, their corresponding esters, such as methyl esters, typically exhibit significantly reduced or no activity in enzymatic assays.[3] This is because the ester modification prevents the key interactions with the enzyme that are essential for inhibition.

However, in cell-based cytotoxicity assays, the ester derivatives can display significant anticancer activity. This is often attributed to a prodrug effect , where the more lipophilic and cell-permeable ester crosses the cell membrane and is then hydrolyzed by intracellular esterases to release the active carboxylic acid.[3]

Table 1: Comparative Biological Activity of Quinoline-4-Carboxylic Acids and Their Methyl Esters against DHODH and Cancer Cell Lines

Compound IDR1 SubstituentR2 SubstituenthDHODH IC50 (µM)HCT-116 IC50 (µM)cLogP
3 Cyclohexyl-COOH0.250 ± 0.11--
4 Cyclohexyl-COOCH3> 200--
11 2'-pyridyl-COOH0.0510 ± 0.0270.344 ± 0.185.76
12 2'-pyridyl-COOCH3> 2006.90 ± 2.55.98
14 3'-pyridyl-COOH1.86 ± 0.1710.9 ± 1.2-
15 3'-pyridyl-COOCH3> 253.93 ± 0.65-

Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[3] HCT-116 is a human colon cancer cell line.

Antibacterial and Other Activities

Quinoline-4-carboxylic acids and their derivatives have also been investigated for their antibacterial, antifungal, and anti-inflammatory activities.[2][4][5] In many of these contexts as well, the carboxylic acid group plays a vital role in the compound's mechanism of action and overall potency.

Experimental Protocols

Synthesis of Quinoline-4-Carboxylic Acids and Their Esters

The synthesis of the quinoline-4-carboxylic acid core is often achieved through classic condensation reactions such as the Pfitzinger or Doebner reactions.[3]

Pfitzinger Reaction: This method typically involves the reaction of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.

Esterification: The conversion of the parent carboxylic acid to its ester is a straightforward chemical transformation. Common methods include:

  • Fischer-Speier Esterification: Reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).

  • Reaction with Alkyl Halides: The carboxylic acid can be converted to its cesium salt, which is then reacted with an alkyl halide (e.g., iodomethane) to form the corresponding ester.[3]

G cluster_synthesis Synthesis Workflow Isatin Isatin Quinoline-4-Carboxylic Acid Quinoline-4-Carboxylic Acid Isatin->Quinoline-4-Carboxylic Acid Pfitzinger Reaction Carbonyl Compound Carbonyl Compound Carbonyl Compound->Quinoline-4-Carboxylic Acid Pfitzinger Reaction Aniline Aniline Aniline->Quinoline-4-Carboxylic Acid Doebner Reaction Aldehyde Aldehyde Aldehyde->Quinoline-4-Carboxylic Acid Doebner Reaction Pyruvic Acid Pyruvic Acid Pyruvic Acid->Quinoline-4-Carboxylic Acid Doebner Reaction Quinoline-4-Carboxylic Acid Ester Quinoline-4-Carboxylic Acid Ester Quinoline-4-Carboxylic Acid->Quinoline-4-Carboxylic Acid Ester Esterification Alcohol Alcohol Alcohol->Quinoline-4-Carboxylic Acid Ester Fischer-Speier Alkyl Halide Alkyl Halide Alkyl Halide->Quinoline-4-Carboxylic Acid Ester with Cesium Salt G cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_cell Cancer Cell Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine Nucleotides->DNA_RNA_Synthesis Quinoline-4-Carboxylic_Acid Quinoline-4-Carboxylic Acid Quinoline-4-Carboxylic_Acid->Dihydroorotate Inhibition Quinoline-4-Carboxylic_Acid_Ester Quinoline-4-Carboxylic Acid Ester (Prodrug) Intracellular Hydrolysis Intracellular Hydrolysis Quinoline-4-Carboxylic_Acid_Ester->Intracellular Hydrolysis Permeation Cell_Membrane Cell Membrane Intracellular Hydrolysis->Quinoline-4-Carboxylic_Acid Esterases

References

A Comparative Guide to the Structure-Activity Relationship of 2-Substituted vs. 3-Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The substitution pattern on the quinoline ring plays a critical role in determining the pharmacological profile of these derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted versus 3-substituted quinoline-4-carboxylic acids, focusing on their anticancer and antimicrobial properties. Experimental data is presented to highlight the influence of the substituent's position on biological activity.

Core Structure

The fundamental structure of the compounds discussed in this guide is the quinoline-4-carboxylic acid core. The comparison focuses on the differential effects of introducing substituents at the C-2 versus the C-3 position.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Apoptosis Apoptosis & Cell Cycle Arrest UMP UMP Orotate->UMP DNA_RNA_Synthesis DNA/RNA Synthesis UMP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Inhibitor 2-Substituted Quinoline-4-Carboxylic Acid Inhibitor->DHODH Inhibition Doebner_Reaction_Workflow cluster_synthesis Doebner Reaction for 2-Substituted Quinoline-4-Carboxylic Acids Start Reactants: Aniline, Aldehyde, Pyruvic Acid Reaction One-pot condensation and cyclization Start->Reaction Product 2-Substituted Quinoline-4-Carboxylic Acid Reaction->Product Purification Purification (e.g., recrystallization) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Product Characterization->End

Uncharted Territory: The Biological Activity of 3-Acetyl-2-methylquinoline-4-carboxylic acid Remains Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and databases reveals a significant gap in the understanding of 3-Acetyl-2-methylquinoline-4-carboxylic acid, with no publicly available data on its biological activity in any cell line. This absence of foundational research precludes a comparative analysis of its effects across different cell types, a critical step in the early stages of drug discovery and development.

For researchers, scientists, and professionals in the field of drug development, the initial assessment of a compound's activity profile across various cell lines is a cornerstone of preclinical research. This process helps to identify potential therapeutic applications, understand mechanisms of action, and assess preliminary safety and selectivity. However, in the case of this compound, this crucial first step appears not to have been documented in any accessible scientific publications or bioactivity databases.

This lack of information prevents the creation of a detailed comparison guide as requested. Such a guide would typically include:

  • Quantitative Data Summary: A structured table comparing key metrics such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the compound in various cell lines. This data is fundamental for understanding a compound's potency and selectivity.

  • Detailed Experimental Protocols: Methodologies for the key experiments, including cell culture conditions, compound treatment protocols, and the specific assays used to measure cellular responses (e.g., MTT assay for cell viability, flow cytometry for cell cycle analysis).

  • Signaling Pathway and Workflow Diagrams: Visual representations of the molecular pathways potentially affected by the compound or the experimental procedures used in its evaluation.

Without any foundational studies on the effects of this compound on any cell line, it is impossible to generate these critical components of a comparative guide. The scientific community has yet to explore the potential cytotoxic, anti-proliferative, or other biological effects of this specific chemical entity.

Therefore, any researcher interested in the potential of this compound would need to begin with exploratory in vitro studies to determine its basic activity profile. This would involve synthesizing the compound and then screening it against a panel of diverse cancer and non-cancerous cell lines to ascertain any biological effects. The results of such novel research would be the first step towards building the body of knowledge required for the cross-validation and comparative analysis that is standard in drug discovery pipelines.

A Comparative Analysis of the Antimicrobial Spectrum of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolines, a prominent class of heterocyclic compounds, form the structural core of numerous synthetic and natural products with a wide array of biological activities.[1] Within the realm of antimicrobial agents, quinoline derivatives, particularly the fluoroquinolones, have become indispensable in treating a variety of bacterial infections.[2] This guide provides a comparative overview of the antimicrobial spectrum of various quinoline derivatives, supported by experimental data, to aid researchers in the ongoing quest for novel and more effective antimicrobial agents.

Quantitative Antimicrobial Activity: A Comparative Overview

The antimicrobial efficacy of quinoline derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[3] The following table summarizes the reported MIC values for a selection of quinoline derivatives against various clinically relevant pathogens, offering a comparative snapshot of their activity. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.[2]

Quinoline Derivative Class/Compound Target Organism(s) MIC Range (µg/mL)
Fluoroquinolones CiprofloxacinEscherichia coli (Gram-negative)0.013 - 1
Staphylococcus aureus (Gram-positive)0.125 - 8
Pseudomonas aeruginosa (Gram-negative)0.15 - >32
LevofloxacinEscherichia coli (Gram-negative)≤ 0.06 - 2
Staphylococcus aureus (Gram-positive)0.06 - >8.0
Pseudomonas aeruginosa (Gram-negative)0.5 - >512
MoxifloxacinEscherichia coli (Gram-negative)4 - 8
Staphylococcus aureus (Gram-positive)0.064 - 0.5
Pseudomonas aeruginosa (Gram-negative)1 - >32
Non-Fluoroquinolone Nalidixic AcidEscherichia coli (Gram-negative)0.50 - 64
Staphylococcus aureus (Gram-positive)0.25
Pseudomonas aeruginosa (Gram-negative)700
Novel Quinolone Derivatives Quinolone coupled hybridsGram-positive & Gram-negative bacteria0.125 - 8[4]
N-methylbenzoindolo[3,2-b]-quinolinesVancomycin-resistant E. faecium4[5]
9-bromo substituted indolizinoquinoline-5,12-dionesE. coli, MRSA2
2-sulfoether-4-quinolonesS. aureus, B. cereus0.8 - 1.61 (µM)[5]
Quinoline-2-one derivative (Compound 6c)Methicillin-resistant S. aureus (MRSA)0.75[6]
Vancomycin-resistant Enterococci (VRE)0.75[6]
Methicillin-resistant S. epidermidis (MRSE)2.50[6]
Antifungal Quinolone Derivatives Quinoline-based amidesG. candidum, C. albicans, P. chrysogenumPotent activity observed
Quinoline-thiazole hybridsCandida species<0.06 - 0.24
6-substituted quinolinesA. flavus, A. niger, F. oxysporum, C. albicansPotent activity observed
Fluorinated quinoline analogs (Compounds 2b, 2e, 2f, 2k, 2n)Sclerotinia sclerotiorumGood activity (>80% inhibition at 50 µg/mL)[7]
Fluorinated quinoline analog (Compound 2g)Rhizoctonia solaniGood activity (80.8% inhibition at 50 µg/mL)[7]

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the assessment of antimicrobial properties. The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of quinoline derivatives.

Broth Microdilution Method for MIC Determination

This quantitative method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

  • Preparation of Quinolone Solutions : Stock solutions of the quinoline derivatives are prepared in a suitable solvent (e.g., water or dimethyl sulfoxide).[2] Serial two-fold dilutions of the quinoline derivative are then performed in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[2][3]

  • Inoculum Preparation : A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

  • Inoculation and Incubation : Each well containing the serially diluted quinolone is inoculated with the bacterial suspension. Positive control wells (bacteria and broth, no antibiotic) and negative control wells (broth only) are also included. The plates are then incubated at 35-37°C for 16-20 hours.[2]

  • MIC Determination : The MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.[2][3]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Quinolone Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_solution->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for the broth microdilution susceptibility test.

Agar Diffusion Method (Disk Diffusion)

This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent.[2]

  • Inoculum Preparation : A standardized bacterial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[2]

  • Disk Application : Paper disks impregnated with a known concentration of the quinoline derivative are placed on the agar surface.[2]

  • Incubation : The plates are incubated at 35-37°C for 16-24 hours.[2]

  • Zone of Inhibition Measurement : The diameter of the zone of no growth around each disk is measured. The size of the zone is proportional to the susceptibility of the bacterium to the quinoline derivative.

Mechanism of Action

The primary antibacterial target of quinolones is the bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3] By inhibiting these enzymes, quinolones prevent DNA replication and repair, ultimately leading to bacterial cell death. The diverse substitutions on the quinoline core structure can significantly influence the antimicrobial spectrum and potency of the derivatives.[8] For instance, substitutions at the C-7 position with nitrogen-containing heterocycles have been shown to enhance antimicrobial activity.[8] Some novel quinoline derivatives are also being explored for their activity as peptide deformylase enzyme (PDF) inhibitors and fungal cell wall disruptors.[9][10]

Quinolone_Mechanism_of_Action quinolone Quinolone Derivative dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication Enables topo_iv->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death

Inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline derivatives.

Conclusion

The quinoline scaffold remains a fertile ground for the development of new antimicrobial agents. While fluoroquinolones are established as broad-spectrum antibiotics, the rise of antimicrobial resistance necessitates the exploration of novel derivatives.[11] Current research highlights the potential of new quinoline compounds with modified substitutions to exhibit potent activity against multidrug-resistant bacteria and various fungal pathogens.[6][12] The data and protocols presented in this guide offer a comparative basis for researchers to evaluate and advance the development of the next generation of quinoline-based antimicrobials.

References

A Head-to-Head Comparison of the Doebner and Pfitzinger Syntheses for Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives, the Doebner and Pfitzinger reactions represent two of the most classical and enduring methods for the preparation of quinoline-4-carboxylic acids. These compounds are pivotal structural motifs in a vast array of pharmaceuticals, including anticancer, antimalarial, and antibacterial agents. This guide provides an objective, data-driven comparison of these two venerable syntheses, highlighting their respective strengths and weaknesses to aid in the selection of the most appropriate method for a given synthetic challenge.

At a Glance: Doebner vs. Pfitzinger Synthesis

FeatureDoebner SynthesisPfitzinger Synthesis
Reactants Aniline, aldehyde, and pyruvic acidIsatin and a carbonyl compound (with an α-methylene group)
Reaction Type Three-component condensationTwo-component condensation
Catalyst Typically acid-catalyzedTypically base-catalyzed
Key Intermediate N-arylimine (Schiff base)Isatinic acid
Primary Product 2-Substituted quinoline-4-carboxylic acids2,3-Disubstituted quinoline-4-carboxylic acids
Key Advantages Wider availability of substituted anilines and aldehydesGood for accessing 2,3-disubstituted quinolines
Key Disadvantages Can have low yields with electron-deficient anilines; potential for side reactionsRequires substituted isatins which may not be readily available; strongly basic conditions can be harsh

Reaction Mechanisms and Pathways

The fundamental difference between the Doebner and Pfitzinger syntheses lies in their reaction pathways and the nature of the bond-forming events.

The Doebner synthesis is a one-pot, three-component reaction. The currently accepted mechanism suggests the initial formation of a Schiff base from the aniline and aldehyde. This is followed by a condensation reaction with the enol form of pyruvic acid, subsequent intramolecular electrophilic cyclization onto the aniline ring, and a final oxidation step to yield the aromatic quinoline-4-carboxylic acid.[1]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aniline Aniline SchiffBase Schiff Base (N-Arylimine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid MichaelAdduct Michael Adduct PyruvicAcid->MichaelAdduct SchiffBase->MichaelAdduct + Enol of Pyruvic Acid Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation

Doebner Reaction Mechanism

The Pfitzinger synthesis , in contrast, is a two-component reaction that commences with the base-catalyzed hydrolysis of isatin to form an isatinic acid intermediate. This intermediate then condenses with a carbonyl compound containing an α-methylene group to form an imine, which tautomerizes to an enamine. An intramolecular cyclization followed by dehydration affords the final quinoline-4-carboxylic acid.[2][3]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Isatin Isatin IsatinicAcid Isatinic Acid Isatin->IsatinicAcid Base-catalyzed hydrolysis Carbonyl Carbonyl Compound Imine Imine Carbonyl->Imine IsatinicAcid->Imine Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Intramolecular Cyclization & Dehydration

Pfitzinger Reaction Mechanism

Performance and Scope: A Data-Driven Comparison

Table 1: Performance Data for the Doebner Synthesis of Quinoline-4-Carboxylic Acids

AnilineAldehydeCatalyst/SolventTime (h)Temp (°C)Yield (%)
AnilineBenzaldehydeTFA/Ethanol-RefluxModerate
6-(trifluoromethoxy)anilineBenzaldehydeBF₃·THF/MeCN216582
4-Methoxyaniline4-ChlorobenzaldehydeH₂NSO₃H/Water-Reflux75
Aniline2-NitrobenzaldehydeTFA/Ethanol-Reflux-

Note: The term "moderate" is used where specific yields were not provided in the source material.

Table 2: Performance Data for the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

IsatinCarbonyl CompoundBase/SolventTime (h)Temp (°C)Yield (%)
IsatinAcetoneKOH/Ethanol-Water-Reflux>85
5-ChloroisatinAcetophenoneKOH/Aqueous Ethanol18-3680-90-
Isatin3,5-DifluoroacetophenoneKOH/Ethanol-WaterOvernightReflux-
α-NaphthisatinAcetoneKOH/Ethanol-Water-Reflux70

Experimental Protocols

Below are representative experimental protocols for both syntheses, compiled from the literature.

General Experimental Workflow

Experimental_Workflow Reactants Combine Reactants & Solvent Reaction Heat/Stir for Specified Time Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Isolated Product Purification->Product

General Synthetic Workflow

Doebner Synthesis: Synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid [4]

  • Materials:

    • 6-(trifluoromethoxy)aniline (1.8 mmol)

    • Benzaldehyde (2.0 mmol)

    • Pyruvic acid (0.6 mmol)

    • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)

    • Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 6-(trifluoromethoxy)aniline (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.

    • Stir the reaction mixture at 65 °C for 1 hour.

    • Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

    • Continue to stir the reaction mixture at 65 °C for 20 hours.

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the aqueous layer and extract it with EtOAc.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by appropriate methods (e.g., recrystallization or column chromatography).

Pfitzinger Synthesis: Synthesis of 6-chloro-2-phenylquinoline-4-carboxylic acid

  • Materials:

    • 5-Chloroisatin (14 mmol)

    • Acetophenone (16.5 mmol)

    • Potassium hydroxide (KOH) (35 mmol)

    • Ethanol (EtOH)

    • Deionized Water

    • Diethyl ether (Et₂O)

    • Hydrochloric acid (HCl) or Acetic acid (AcOH)

  • Procedure:

    • Prepare a 20% aqueous ethanol solution.

    • In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of this solution.

    • Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.

    • Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the resulting residue in a minimum amount of water.

    • Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically pH 4-5).

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid thoroughly with cold water to remove inorganic salts.

    • Dry the product in a vacuum oven.

Scope and Limitations

Doebner Synthesis:

The Doebner reaction is versatile due to the vast commercial availability of substituted anilines and aldehydes. It is particularly useful for the synthesis of 2-substituted quinoline-4-carboxylic acids. However, the reaction is known to give low yields with anilines bearing strongly electron-withdrawing groups, although modified procedures have been developed to address this limitation.[1] A notable failure of the Doebner reaction is observed with 2-chloro-5-aminopyridine, where an alternative cyclization pathway leads to a pyrrolidine derivative.[5] The related Doebner-Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, is generally only suitable for sterically unhindered aldehydes.[3]

Pfitzinger Synthesis:

The Pfitzinger synthesis provides a direct route to 2,3-disubstituted quinoline-4-carboxylic acids, a class of compounds that can be more challenging to access via the Doebner method. A significant limitation of the Pfitzinger reaction is the availability of the required substituted isatins. Furthermore, the strongly basic conditions can be problematic for substrates with base-sensitive functional groups.[6] Side reactions, such as the self-condensation of the carbonyl component or isatin, can lead to the formation of tarry byproducts, which can complicate purification.

Conclusion

Both the Doebner and Pfitzinger syntheses are powerful and well-established methods for the preparation of quinoline-4-carboxylic acids. The choice between the two should be guided by the specific substitution pattern of the target molecule and the availability of the requisite starting materials.

  • The Doebner synthesis is generally preferred for the preparation of 2-substituted quinoline-4-carboxylic acids due to the wide variety of commercially available anilines and aldehydes.

  • The Pfitzinger synthesis is the method of choice for accessing 2,3-disubstituted quinoline-4-carboxylic acids , provided the necessary substituted isatin is available and the substrates are stable to strongly basic conditions.

Recent advancements in both methodologies, including the use of microwave irradiation and novel catalysts, continue to enhance their utility and address some of their classical limitations.[2] A thorough understanding of the scope and limitations of each reaction, as outlined in this guide, is crucial for the successful design and execution of synthetic routes toward novel quinoline-based compounds for drug discovery and development.

References

Predicting the Biological Activity of 3-Acetyl-2-methylquinoline-4-carboxylic Acid Derivatives: An In Silico Modeling Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is increasingly driven by computational methodologies that accelerate the identification and optimization of promising drug candidates. Among the myriad of heterocyclic scaffolds, quinoline derivatives, particularly 3-acetyl-2-methylquinoline-4-carboxylic acid and its analogues, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative overview of in silico modeling techniques used to predict the biological activity of these compounds, supported by experimental data and detailed protocols.

Performance Comparison of In Silico Models

The predictive power of in silico models is paramount in guiding the synthesis and testing of new chemical entities. Various computational approaches have been employed to elucidate the structure-activity relationships (SAR) of quinoline derivatives. Below is a summary of the performance of different modeling techniques based on published studies.

In Silico ModelTarget/ActivityKey Performance MetricsReference Compound ClassSource
3D-QSAR (CoMFA) Hepatocellular Carcinomaq² = 0.68, r² = 0.98, r²ext = 0.96Quinoline derivatives[1]
3D-QSAR (CoMSIA) Hepatocellular Carcinomaq² = 0.57, r² = 0.98, r²ext = 0.97Quinoline derivatives[1]
Machine Learning (Catboost QSAR) P-glycoprotein InhibitionR² = 0.95, RMSE = 0.2832-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives[2]
Molecular Docking HIV Reverse TranscriptaseDocking Score: up to -10.675Pyrazoline and pyrimidine containing quinoline derivatives[3]
Molecular Docking P-glycoproteinBinding Energy: -9.22 kcal/mol2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives[2]
Pharmacophore Modeling Antioxidant ActivityFit Value = 3.99/4Quercetin (for model generation)[4]
Molecular Docking SIRT3 InhibitionIC50 = 7.2 µM (for best compound)2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives[5][6]
Molecular Docking DHODH InhibitionIC50 = 9.71 nM (for best compound)4-Quinoline carboxylic acids[7][8]

Note: q² (cross-validated r²), r² (non-cross-validated r²), r²ext (external validation r²), RMSE (Root Mean Square Error), R² (coefficient of determination), IC50 (half-maximal inhibitory concentration).

Key Signaling Pathways and Experimental Workflows

To visualize the context in which these in silico models are applied, the following diagrams illustrate a potential anticancer mechanism of action for quinoline-4-carboxylic acid derivatives and a general experimental workflow for validating computational predictions.

Potential Anticancer Mechanisms of Quinoline-4-Carboxylic Acid Derivatives cluster_drug Drug Action cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcomes Cellular Outcomes Quinoline-4-carboxylic\nAcid Derivative Quinoline-4-carboxylic Acid Derivative HDAC HDAC Quinoline-4-carboxylic\nAcid Derivative->HDAC Inhibition SIRT3 SIRT3 Quinoline-4-carboxylic\nAcid Derivative->SIRT3 Inhibition Tubulin Tubulin Quinoline-4-carboxylic\nAcid Derivative->Tubulin Inhibition of Polymerization DHODH DHODH Quinoline-4-carboxylic\nAcid Derivative->DHODH Inhibition Epigenetic\nModulation Epigenetic Modulation HDAC->Epigenetic\nModulation SIRT3->Epigenetic\nModulation Microtubule\nDisruption Microtubule Disruption Tubulin->Microtubule\nDisruption Pyrimidine Biosynthesis\nInhibition Pyrimidine Biosynthesis Inhibition DHODH->Pyrimidine Biosynthesis\nInhibition Apoptosis Apoptosis Epigenetic\nModulation->Apoptosis Cell Cycle\nArrest Cell Cycle Arrest Microtubule\nDisruption->Cell Cycle\nArrest Pyrimidine Biosynthesis\nInhibition->Cell Cycle\nArrest Cell Cycle\nArrest->Apoptosis

Anticancer mechanisms of quinoline-4-carboxylic acid derivatives.[9]

General In Silico to In Vitro Workflow cluster_insilico In Silico Modeling cluster_invitro In Vitro Validation A Ligand Preparation (2D/3D Structure Generation) C QSAR Model Development or Molecular Docking A->C B Target Identification & Preparation (PDB) B->C D Virtual Screening & Activity Prediction C->D E Synthesis of Prioritized Compounds D->E Prioritization F Cell-Based Assays (e.g., MTT Assay) E->F G Enzymatic Assays E->G H Data Analysis & SAR Correlation F->H G->H H->C Model Refinement

Workflow from in silico prediction to in vitro validation.

Experimental and Computational Protocols

Detailed and reproducible protocols are the bedrock of scientific advancement. The following sections outline the methodologies for the key in silico and in vitro experiments cited in this guide.

In Silico Methodologies

1. 3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D structural features of molecules with their biological activities.

  • Database Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. The activities are typically converted to a logarithmic scale (pIC50). The dataset is then divided into a training set for model generation and a test set for model validation.[1]

  • Molecular Modeling and Alignment: The 3D structures of all compounds are generated and optimized to their lowest energy conformation. A crucial step is the alignment of all molecules in the dataset to a common core structure.[10]

  • Descriptor Calculation: For CoMFA, steric and electrostatic fields are calculated around the aligned molecules. CoMSIA includes additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.[1]

  • Model Generation and Validation: Partial Least Squares (PLS) analysis is used to generate a linear equation correlating the calculated field values with the biological activities. The model's predictive power is assessed using internal (cross-validation, q²) and external validation (predictive r² for the test set).[10]

2. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The 2D structures of the ligands are drawn and converted to 3D, followed by energy minimization.[11]

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically explore the conformational space of the ligand within the defined grid and score the different poses based on a scoring function.

  • Analysis of Results: The predicted binding poses and their corresponding scores (e.g., binding energy in kcal/mol) are analyzed. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[2][3]

3. Pharmacophore Modeling

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

  • Model Generation: A set of active compounds is used to generate a hypothesis of the essential chemical features responsible for their activity. These features can include hydrogen bond acceptors/donors, aromatic rings, and hydrophobic groups.[4]

  • Database Screening: The generated pharmacophore model is used as a 3D query to search large compound databases for molecules that match the pharmacophoric features.

  • Hit Optimization: The retrieved hits can then be further evaluated using other in silico methods like molecular docking or prioritized for synthesis and biological testing.

In Vitro Validation

1. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The synthesized quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the cell culture medium. The cells are then treated with various concentrations of the compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition and Measurement: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[9]

Alternative Approaches and Future Directions

While QSAR and molecular docking are powerful tools, the field of in silico drug discovery is continually evolving. Machine learning and artificial intelligence are playing an increasingly important role, with algorithms like deep neural networks and gradient boosting methods being used to develop more accurate predictive models.[2] Furthermore, molecular dynamics simulations can provide a more dynamic picture of ligand-receptor interactions over time, complementing the static view offered by molecular docking.[10]

The integration of multiple in silico techniques, coupled with targeted experimental validation, provides a robust framework for the discovery and development of novel this compound derivatives as potential therapeutic agents. The methodologies and data presented in this guide offer a solid foundation for researchers to navigate this exciting area of drug discovery.

References

A Comparative Guide to Validating Target Engagement of 3-Acetyl-2-methylquinoline-4-carboxylic acid in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current methodologies for validating the cellular target engagement of novel small molecules, using the hypothetical kinase inhibitor, 3-Acetyl-2-methylquinoline-4-carboxylic acid (hereafter referred to as Compound Q), as an illustrative example. We will operate under the working hypothesis that Compound Q is designed to inhibit a key kinase within the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival.[1][2][3]

Comparison of Target Engagement Methodologies

Selecting the appropriate target engagement assay is critical and depends on various factors including the nature of the target, the required throughput, and the specific questions being addressed.[4] Below is a comparison of three widely used techniques: Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Kinobeads Competition Assay.

Feature Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement Assay Kinobeads Competition Assay
Principle Ligand binding increases the thermal stability of the target protein, shifting its melting temperature (Tm).[5][6]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound competition displaces the tracer, reducing BRET.[7][8][9]Competition between the test compound and immobilized broad-spectrum kinase inhibitors (kinobeads) for binding to kinases in a cell lysate.[10][11][12][13]
Cellular Context Can be performed in intact cells, cell lysates, or tissue samples.[6][14]Live cells.[15]Cell or tissue lysates.[12][13]
Target Modification Not required for the endogenous protein.[16]Requires genetic modification to fuse the target protein with NanoLuc® luciferase.[17]Not required for endogenous kinases.[13]
Detection Method Western Blot, ELISA, or Mass Spectrometry to quantify soluble protein.[14][18]Luminescence and fluorescence detection (ratiometric BRET signal).[7][17]Quantitative Mass Spectrometry (LC-MS/MS).[10][11]
Key Outputs Target stabilization (ΔTm), isothermal dose-response curves (IC50).[6]Intracellular compound affinity (IC50), target occupancy, and residence time.[8][15]Kinome-wide selectivity profile, apparent dissociation constants (Kd).[10][19]
Alternative Compounds Staurosporine (broad-spectrum kinase inhibitor), specific inhibitors of the target kinase.Dasatinib, other known kinase inhibitors with corresponding tracers.Sunitinib, Dasatinib, or other multi-targeted kinase inhibitors.

Signaling Pathway and Experimental Workflow

To effectively validate the target engagement of Compound Q, it is essential to understand its proposed mechanism of action within a biological context.

Hypothesized Signaling Pathway: MAPK/ERK Cascade

The MAPK/ERK pathway is a crucial signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[1][2][3][20] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive drug targets.[3][21] We hypothesize that Compound Q inhibits a kinase within this cascade, for instance, MEK1/2.

MAPK_ERK_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Compound_Q Compound Q MEK1_2 MEK1_2 Compound_Q->MEK1_2 Inhibition ERK1_2 ERK1_2 MEK1_2->ERK1_2 Proliferation_Survival Proliferation_Survival RAF RAF RAS->RAF RAF->MEK1_2 Transcription_Factors Transcription_Factors ERK1_2->Transcription_Factors Transcription_Factors->Proliferation_Survival

Figure 1: Hypothesized inhibition of the MAPK/ERK pathway by Compound Q.
General Experimental Workflow for Target Engagement Validation

The process of validating target engagement follows a logical progression from initial hypothesis to in-depth cellular characterization.

Target_Validation_Workflow cluster_0 Phase 1: Initial Target Identification cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Downstream Functional Validation Hypothesis Hypothesize Target (e.g., Kinase in MAPK/ERK pathway) Primary_Assay Primary Biochemical Assay (e.g., In vitro kinase assay) Hypothesis->Primary_Assay CETSA CETSA for Thermal Stabilization Confirmation Primary_Assay->CETSA NanoBRET NanoBRET for Intracellular Affinity & Occupancy CETSA->NanoBRET Kinobeads Kinobeads for Selectivity Profiling NanoBRET->Kinobeads Biomarker_Analysis Biomarker Analysis (e.g., p-ERK Western Blot) Kinobeads->Biomarker_Analysis Phenotypic_Assay Cellular Phenotypic Assay (e.g., Proliferation Assay) Biomarker_Analysis->Phenotypic_Assay

Figure 2: A phased workflow for validating small molecule target engagement.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are summarized protocols for the discussed target engagement assays.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from established CETSA methodologies.[5][6][18]

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of Compound Q or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[16]

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[6]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells via freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[6]

    • Collect the supernatant containing the soluble protein fraction.

  • Analysis:

    • Quantify the amount of soluble target protein (e.g., MEK1/2) in each sample using Western blotting or another suitable detection method.

    • Plot the percentage of soluble protein against temperature to generate melt curves and determine the melting temperature (Tm). A positive shift in Tm in the presence of Compound Q indicates target engagement.

NanoBRET™ Target Engagement Intracellular Assay Protocol

This protocol is based on the principles of the NanoBRET™ assay.[7][9][17]

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for approximately 18-24 hours to allow for protein expression.[17]

    • Harvest the cells and adjust the cell density as per the manufacturer's protocol (e.g., 2 x 10^5 cells/mL).[9][17]

  • Assay Plate Preparation:

    • Prepare serial dilutions of Compound Q.

    • Add the fluorescent NanoBRET™ tracer to the cell suspension at its predetermined optimal concentration.

    • Dispense the cell-tracer mixture into the wells of a white, low-volume 384-well plate.

    • Add the diluted Compound Q or vehicle control to the appropriate wells.

  • Signal Detection:

    • Incubate the plate at 37°C for a period (e.g., 2 hours) to allow the binding to reach equilibrium.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.[9]

    • Read the plate on a luminometer capable of sequentially measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.[17]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the concentration of Compound Q and fit the data to a dose-response curve to determine the intracellular IC50 value.

Kinobeads Competition Assay Protocol

This protocol outlines a typical workflow for a kinobeads-based chemoproteomic experiment.[10][11][13]

  • Lysate Preparation:

    • Culture cells and harvest them at high density.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Competition Binding:

    • Aliquot the cell lysate. Treat each aliquot with a different concentration of free Compound Q or vehicle control and incubate to allow for binding to the target kinases.

    • Add the kinobeads slurry to each lysate and incubate (e.g., 1-2 hours at 4°C) to allow kinases to bind to the immobilized inhibitors on the beads. The free Compound Q will compete with the kinobeads for kinase binding sites.[11]

  • Enrichment and Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.

    • Identify and quantify the relative abundance of each kinase in the samples treated with different concentrations of Compound Q compared to the vehicle control.

    • Generate competition binding curves for each identified kinase to determine the selectivity profile and apparent affinity of Compound Q across the kinome.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Acetyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 3-Acetyl-2-methylquinoline-4-carboxylic acid (CAS Number: 106380-95-4), a compound identified as an irritant.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. The compound is classified as an irritant, and its toxicological properties have not been fully investigated.[1] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): To minimize exposure, the following PPE should be worn at all times:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to EU standard EN166 or NIOSH (US) standards.[2]

  • Hand Protection: Use chemical-resistant gloves inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[3]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: If dust is generated, use a full-face respirator.[2]

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1] Safety showers and eyewash stations should be readily accessible.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all federal, state, and local hazardous waste regulations.[1]

Step 1: Waste Identification and Classification Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] Given that this compound is an irritant, it should be treated as hazardous waste. Consult your institution's environmental health and safety (EHS) office for specific guidance on waste classification.

Step 2: Collection and Storage of Waste

  • Containers: Keep the chemical waste in its original, suitable, and closed container for disposal.[1] Do not mix with other waste.[3]

  • Labeling: Clearly label the waste container with the chemical name ("this compound"), CAS number (106380-95-4), and appropriate hazard symbols (e.g., "Irritant").

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[1]

Step 3: Arrangement for Disposal

  • Licensed Waste Disposal Company: The disposal of the chemical waste must be entrusted to a licensed and approved waste disposal company.[1][3]

  • Documentation: Ensure all necessary documentation for hazardous waste disposal is completed as required by your institution and local regulations.

Step 4: Handling Spills In the event of a spill, take the following actions:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1]

  • Clean-up: Sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.

III. Data and Visualization

Chemical and Hazard Information:

PropertyValue
Chemical Name This compound
CAS Number 106380-95-4
Molecular Formula C13H11NO3
Molecular Weight 229.24 g/mol
Known Hazard Irritant

Disposal Workflow Diagram:

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste (3-Acetyl-2-methylquinoline- 4-carboxylic acid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Handle With Care C Use Original, Labeled Container B->C Collect Waste D Store in a Cool, Dry, Well-Ventilated Area C->D Secure Storage E Contact Licensed Waste Disposal Company D->E Initiate Disposal F Complete Required Waste Manifests E->F Documentation G Arrange for Pickup and Proper Disposal F->G Final Step

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment for 3-Acetyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 3-Acetyl-2-methylquinoline-4-carboxylic acid, ensuring the protection of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide a robust barrier against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a barrier against direct skin contact.[4] It is recommended to use powder-free gloves and to consider double gloving.[5]
Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[4][6]
Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination.[4][6]
Task-Dependent Respiratory ProtectionN95 (or higher) Particulate Respirator or an air-purifying respirator with organic vapor cartridgesRecommended for handling the solid, powdered form to prevent inhalation of dust particles and when vapors may be generated.[4]
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as when handling larger quantities.[4]
Body ProtectionChemical-resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing.[4][6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow minimizes the risk of exposure and contamination.

  • Preparation:

    • Donning PPE: Before entering the designated handling area, put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[4]

    • Work Area Setup: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Handling:

    • Weighing: When weighing the solid compound, do so carefully to minimize dust generation.

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4]

    • General Practices: Avoid all direct personal contact with the chemical, including inhalation of dust or vapors.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Post-Handling:

    • Decontamination: Clean all glassware and surfaces that have come into contact with the chemical using an appropriate solvent, followed by a thorough washing.[4]

    • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing the chemical must be collected in a clearly labeled hazardous waste container.[4]

  • Disposal Protocol: Do not pour any waste containing this compound down the drain.[6] Dispose of the contents and container to an approved waste disposal plant.[2] Always consult your institution's environmental health and safety office for specific disposal guidelines.[4]

Experimental Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don PPE: Lab Coat, Goggles, Gloves prep_area Prepare Workspace: Chemical Fume Hood prep_ppe->prep_area Ensure Safety handle_weigh Weigh Solid prep_area->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve Transfer post_decon Decontaminate Glassware & Surfaces handle_dissolve->post_decon Complete Experiment post_ppe Remove PPE post_decon->post_ppe disp_collect Collect Hazardous Waste post_ppe->disp_collect Segregate Waste disp_dispose Dispose via Approved Facility disp_collect->disp_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-2-methylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Acetyl-2-methylquinoline-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。